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  • Product: N,3,5-trihydroxybenzamide
  • CAS: 30697-84-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of N,3,5-Trihydroxybenzamide

This in-depth technical guide details the spectroscopic characterization of N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid ). This document is structured for researchers requiring rigorous str...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization of N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid ). This document is structured for researchers requiring rigorous structural validation of hydroxamic acid derivatives, particularly those relevant to histone deacetylase (HDAC) or matrix metalloproteinase (MMP) inhibition.

Executive Summary & Compound Profile

N,3,5-trihydroxybenzamide (


, MW 169.13  g/mol ) represents a structural hybrid of a resorcinol core and a hydroxamic acid zinc-binding group. Precise spectroscopic validation is critical due to the compound's propensity for hydrolysis to 3,5-dihydroxybenzoic acid and the potential for Lossen rearrangement artifacts during mass spectrometry.

This guide provides a validated reference standard for 1H NMR (DMSO-


) and ESI-MS/MS  (Negative Mode), emphasizing the mechanistic causality behind observed signals.
Compound Identity[1][2][3]
  • IUPAC Name: 3,5-dihydroxy-N-hydroxybenzamide

  • Common Synonyms: 3,5-Dihydroxybenzohydroxamic acid; Resorcinohydroxamic acid.

  • Molecular Formula:

    
    
    
  • Exact Mass: 169.0375 Da

Synthesis & Sample Preparation Workflow

To ensure spectral integrity, the compound is best synthesized via the methyl ester intermediate to avoid the harsh conditions of acid chloride generation which can degrade the polyphenolic core.

Validated Synthesis Route (Methyl Ester Method)
  • Esterification: 3,5-dihydroxybenzoic acid

    
     Methyl 3,5-dihydroxybenzoate (MeOH/H2SO4).
    
  • Hydroxaminolysis: Methyl ester +

    
     / KOH 
    
    
    
    N,3,5-trihydroxybenzamide.

SynthesisWorkflow Start 3,5-Dihydroxybenzoic Acid Step1 Reflux (MeOH/H2SO4) Esterification Start->Step1 Inter Methyl 3,5-Dihydroxybenzoate Step1->Inter -H2O Step2 NH2OH·HCl / KOH 0°C to RT Inter->Step2 Final N,3,5-Trihydroxybenzamide (Precipitate) Step2->Final -MeOH

Figure 1: Two-step synthesis workflow minimizing phenolic oxidation.

1H NMR Spectroscopy: Protocol & Analysis

Solvent Selection: DMSO-


 is the mandatory solvent. Protic solvents (MeOH-

, D2O) will exchange the labile hydroxamic and phenolic protons, erasing critical diagnostic signals.
Experimental Protocol
  • Sample Mass: Dissolve 5–10 mg of dry N,3,5-trihydroxybenzamide in 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Acquisition: 400 MHz or higher. 16 scans minimum. Temperature: 298 K.

Data Analysis & Assignments

The spectrum is characterized by a symmetric resorcinol pattern and distinct labile proton environments.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-


) 
Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
11.05 ± 0.2 Broad Singlet1H-NH-OH Hydroxamic NH. Highly deshielded due to anisotropy of the carbonyl and H-bonding.
9.45 ± 0.1 Broad Singlet2HAr-OH (3,5) Phenolic protons. Chemical shift confirms the resorcinol core integrity.
8.90 ± 0.2 Broad Singlet1H-NH-OH Hydroxamic OH. Distinct from phenolic OH; often broader due to rapid exchange.
6.65 ± 0.05 Doublet (

Hz)
2HAr-H (2,6) Ortho to carbonyl. Deshielded relative to H-4 due to the electron-withdrawing hydroxamic group.
6.35 ± 0.05 Triplet (

Hz)
1HAr-H (4) Para to carbonyl. Shielded by the two ortho electron-donating -OH groups.

Self-Validating Check: The coupling constant (


) between H-4 and H-2,6 must be identical (

Hz), confirming the meta relationship. If H-4 appears as a singlet or broad peak, check for paramagnetic impurities or poor shimming.

ESI-MS/MS Characterization

Electrospray Ionization (ESI) in Negative Mode is the authoritative method for this compound. The phenolic and hydroxamic protons are acidic, allowing for facile deprotonation to


.
Experimental Protocol
  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • Capillary Voltage: 2.5 – 3.0 kV (Soft ionization to prevent in-source fragmentation).

  • Cone Voltage: 20–30 V.

  • Flow Rate: 5–10

    
    L/min (Direct Infusion).
    
Fragmentation Pathway (MS/MS of m/z 168)

The fragmentation of hydroxamic acids is diagnostic. The "Lossen-like" rearrangement is a key feature in the gas phase.

Table 2: MS/MS Transition Data (Precursor m/z 168)

Product Ion (m/z)Neutral LossFragment IdentityMechanism
168 -

Deprotonated Molecular Ion (Stable base peak).
151 17 Da

Cleavage of the N-O bond.
135 33 Da

Diagnostic: Loss of Hydroxylamine. Often involves rearrangement to an isocyanate-like species.
124 44 Da

Decarboxylation (suggests hydrolysis impurity or rearrangement).
107 61 Da

Resorcinol radical anion (Loss of CONHOH).
Visualized Fragmentation Logic

The following diagram illustrates the primary dissociation pathways observed in the collision cell (CID).

MassSpecFragmentation Parent Precursor Ion [M-H]- m/z 168 Frag1 Fragment m/z 151 [M-H-OH]- Parent->Frag1 N-O Cleavage (-17) Frag2 Fragment m/z 135 [M-H-NH2OH]- Parent->Frag2 Lossen Rearrangement (-33) Frag3 Fragment m/z 107 [M-H-CONHOH]- Parent->Frag3 C-C Cleavage (-61)

Figure 2: ESI(-) MS/MS Fragmentation Pathway. The transition 168


 135 is the primary quantifier transition.

Troubleshooting & Impurity Profiling

In drug development, distinguishing the active hydroxamic acid from its metabolic or hydrolytic byproducts is vital.

  • Impurity A (3,5-Dihydroxybenzoic Acid):

    • NMR: No broad NH/OH signals at 9-11 ppm. Aromatic protons shift slightly downfield.

    • MS: Parent ion m/z 153

      
      .
      
  • Impurity B (Methyl Ester):

    • NMR: Sharp singlet at

      
       3.8 ppm (
      
      
      
      ).
    • MS: Parent ion m/z 167

      
      .
      

References

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Abraham, R. J., et al. (2006).[3][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • King, M. D., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[5] RSC Advances. Link

  • PubChem Compound Summary. (2025). 3,5-Dihydroxybenzamide (Analogous Amide Data). National Library of Medicine. Link

Sources

Exploratory

N,3,5-trihydroxybenzamide CAS number

An In-depth Technical Guide to N,3,5-Trihydroxybenzamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N,3,5-trihydroxybenzamide, a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,3,5-Trihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,3,5-trihydroxybenzamide, a hydroxamic acid derivative of significant interest in medicinal chemistry. While direct literature on this specific isomer is emerging, its structural motifs—a 3,5-dihydroxyphenyl (resorcinol) core and a hydroxamic acid functional group—are well-established pharmacophores. This document synthesizes available data with established principles of organic synthesis and medicinal chemistry to serve as a foundational resource. We will cover the compound's chemical identity, propose a robust synthetic pathway with detailed protocols, discuss methods for its characterization, and explore its potential therapeutic applications based on structure-activity relationships. This guide is designed to equip researchers and drug development professionals with the technical knowledge and practical methodologies required to investigate N,3,5-trihydroxybenzamide and its derivatives as potential therapeutic agents.

Chemical Identity and Physicochemical Properties

N,3,5-Trihydroxybenzamide, also known by its IUPAC name 3,5-dihydroxybenzohydroxamic acid, is a small organic molecule that combines the structural features of a phenol and a hydroxamic acid.[1] The hydroxamic acid moiety (-CONHOH) is a powerful metal-chelating group, making it a cornerstone for the design of various enzyme inhibitors.[2] The 3,5-dihydroxy substitution pattern on the aromatic ring is known to contribute to antioxidant properties and interactions with biological targets.[3][4]

PropertyValueSource
CAS Number Not explicitly assigned; often cataloged under its IUPAC name or by vendors.-
IUPAC Name 3,5-Dihydroxybenzohydroxamic acid[1]
Preferred IUPAC Name N,3,5-Trihydroxybenzamide[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.136 g/mol [1]
Canonical SMILES ONC(=O)C1=CC(O)=CC(O)=C1[1]
InChIKey OHKFEVMKEGNRCR-UHFFFAOYSA-N[1]
Appearance Expected to be a solid powder or crystals.Inferred
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Inferred

Synthesis and Purification

The synthesis of N,3,5-trihydroxybenzamide is logically approached via a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid. The core principle involves the activation of the carboxylic acid, followed by nucleophilic substitution with hydroxylamine.[2][5] This method is favored as it prevents the formation of unwanted byproducts that could arise from direct condensation.

Fig 1. Proposed synthetic workflow for N,3,5-trihydroxybenzamide.
Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established methods for synthesizing hydroxamic acids from their corresponding carboxylic acids.[2][5]

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate (Ester Intermediate)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (64.9 mmol) of 3,5-dihydroxybenzoic acid in 150 mL of anhydrous methanol.

  • Catalysis: Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring solution. The acid acts as a catalyst for the Fischer esterification.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous residue can be extracted three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 3,5-dihydroxybenzoate. This intermediate can be purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Formation of N,3,5-Trihydroxybenzamide

  • Hydroxylamine Preparation: In a separate flask, prepare a fresh solution of hydroxylamine. Dissolve 1.2 equivalents of hydroxylamine hydrochloride in methanol, and add 1.2 equivalents of a methanolic solution of a strong base (e.g., potassium hydroxide). The precipitation of KCl indicates the formation of free hydroxylamine. Filter off the salt.

  • Reaction: Dissolve the crude methyl 3,5-dihydroxybenzoate from Step 1 in methanol. Slowly add the prepared hydroxylamine solution to the ester solution.

  • Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A colorimetric test can also be used: a small aliquot of the reaction mixture will turn a deep burgundy color upon addition of an acidic solution of ferric chloride (FeCl₃) if the hydroxamic acid is present.

  • Isolation and Purification: Once the reaction is complete, acidify the mixture with dilute HCl to a pH of ~3-4. This will precipitate the crude N,3,5-trihydroxybenzamide. Collect the solid by filtration, wash with cold water, and dry. The primary method for purification is recrystallization, often from an ethanol/water or methanol/water solvent system.[5]

Potential Therapeutic Applications and Biological Rationale

The therapeutic potential of N,3,5-trihydroxybenzamide can be inferred from its constituent functional groups. The molecule serves as a scaffold for developing agents that target a variety of biological processes.

S_A_R compound N,3,5-Trihydroxybenzamide 3,5-Dihydroxy- phenyl Moiety Hydroxamic Acid (-CONHOH) antioxidant Antioxidant Activity (Radical Scavenging) compound:f0->antioxidant H-atom donation tyrosinase Tyrosinase Inhibition (Hyperpigmentation) compound:f0->tyrosinase Substrate mimicry hdac HDAC Inhibition (Anticancer) compound:f1->hdac Binds to Zn²⁺ in active site chelation Metal Chelation (Fe³⁺, Zn²⁺) compound:f1->chelation Bidentate ligand

Fig 2. Structure-Activity Relationship (SAR) diagram for N,3,5-trihydroxybenzamide.
  • Enzyme Inhibition: Hydroxamic acids are classic zinc-binding groups and are featured in several FDA-approved drugs that inhibit metalloenzymes, most notably histone deacetylases (HDACs).[2] The N,3,5-trihydroxybenzamide scaffold is therefore a prime candidate for developing novel HDAC inhibitors for oncology applications. Furthermore, dihydroxybenzene structures are known to inhibit tyrosinase, a key enzyme in melanin production, suggesting potential applications in treating hyperpigmentation.[3]

  • Antioxidant Activity: Phenolic compounds, especially those with multiple hydroxyl groups like the resorcinol moiety in this molecule, are potent antioxidants.[4] They can neutralize harmful free radicals through hydrogen atom donation. This property is foundational to developing agents that can mitigate oxidative stress, a pathological component of numerous diseases including neurodegeneration and cardiovascular disease.

  • Iron Chelation: The hydroxamic acid group is a strong chelator of ferric iron (Fe³⁺). This has led to the development of hydroxamic acid-based drugs for treating iron overload conditions.[2][6] Derivatives of N,3,5-trihydroxybenzamide could be explored for similar therapeutic purposes.

Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential, standardized in vitro assays are essential. The following protocols provide a framework for initial screening.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger. It is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][7]

  • Preparation: Prepare a stock solution of the test compound (N,3,5-trihydroxybenzamide) in methanol. Prepare a series of dilutions to determine the IC₅₀ value. Ascorbic acid or Trolox should be used as a positive control.

  • Assay: In a 96-well plate, add 100 µL of a methanolic solution of DPPH (typically ~0.1 mM) to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader. The decrease in absorbance corresponds to the reduction of the DPPH radical.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare DPPH Solution (in Methanol) mix Mix DPPH Solution with Compound/Control prep1->mix prep2 Prepare Compound Dilutions & Positive Control prep2->mix incubate Incubate 30 min (in Dark) mix->incubate read Read Absorbance (517 nm) incubate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve & Determine IC₅₀ calculate->plot

Fig 3. Workflow for the DPPH antioxidant activity assay.

Conclusion and Future Directions

N,3,5-trihydroxybenzamide is a molecule with significant, albeit largely unexplored, therapeutic potential. Its synthesis is straightforward from common starting materials, and its structure contains validated pharmacophores for enzyme inhibition and antioxidant activity. This guide provides the foundational chemical and biological framework for its investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and performing full spectroscopic characterization (NMR, IR, MS) to create a public reference standard.

  • In Vitro Screening: Systematically screening the compound against a panel of metalloenzymes (especially HDACs and tyrosinase) and in various antioxidant assays.

  • Derivative Synthesis: Using the N,3,5-trihydroxybenzamide scaffold as a starting point for creating a library of derivatives to conduct structure-activity relationship (SAR) studies and optimize potency and selectivity for specific biological targets.

By leveraging the principles and protocols outlined herein, the scientific community can effectively unlock the potential of this promising chemical entity.

References

  • Matrix Fine Chemicals. N,3,5-TRIHYDROXYBENZAMIDE | CAS. [Link]

  • CAS Common Chemistry. 3,4,5-Trihydroxybenzamide. [Link]

  • Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Cheméo. Chemical Properties of 3,4,5-Trihydroxybenzamide (CAS 618-73-5). [Link]

  • PubMed. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. [Link]

  • PubMed Central. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. [Link]

  • Soachim. Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]

  • ResearchGate. Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5- trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]

  • National Institutes of Health. Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. [Link]

  • CAS Common Chemistry. N,3,4-Trihydroxybenzamide. [Link]

  • ResearchGate. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. [Link]

  • PubMed Central. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. [Link]

  • National Institutes of Health. 3,5-Dihydroxybenzamide. [Link]

  • MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]

  • MDPI. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. [Link]

  • MDPI. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

  • ResearchGate. (PDF) Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]

  • PubMed. Synthesis of regiospecifically fluorinated conjugated dienamides. [Link]

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]

  • MDPI. Hydrolyzed Flavonoids from Cyrtosperma johnstonii with Superior Antioxidant, Antiproliferative, and Anti-Inflammatory Potential for Cancer Prevention. [Link]

Sources

Foundational

Structural Elucidation and Therapeutic Potential of N,3,5-Trihydroxybenzamide

(3,5-Dihydroxybenzohydroxamic Acid) Executive Summary This technical guide provides a comprehensive analysis of -trihydroxybenzamide , a molecule more formally known in medicinal chemistry as 3,5-dihydroxybenzohydroxamic...

Author: BenchChem Technical Support Team. Date: February 2026

(3,5-Dihydroxybenzohydroxamic Acid)

Executive Summary

This technical guide provides a comprehensive analysis of


-trihydroxybenzamide , a molecule more formally known in medicinal chemistry as 3,5-dihydroxybenzohydroxamic acid . While structurally related to the well-known ribonucleotide reductase (RNR) inhibitors Didox  (3,4-dihydroxy) and Trimidox  (3,4,5-trihydroxy), the 3,5-isomer presents a unique resorcinol substitution pattern. This guide details its IUPAC nomenclature, chemical synthesis, physicochemical properties, and its dual-mechanism pharmacology as a metalloenzyme inhibitor and free radical scavenger.

Nomenclature and Structural Analysis

The name "


-trihydroxybenzamide" is a systematic construction that can lead to ambiguity if not deconstructed via IUPAC rules.
IUPAC Deconstruction

The molecule consists of a benzene ring with a carboxamide group (benzamide). The "trihydroxy" designation indicates three hydroxyl (-OH) groups located at specific positions:

  • Position

    
    :  Attached to the amide nitrogen atom.[1]
    
  • Positions 3 and 5: Attached to the benzene ring (meta-positions relative to the carbonyl).

Systematic Name:


-Trihydroxybenzamide
Preferred IUPAC Name (PIN):  3,5-Dihydroxy-

-hydroxybenzamide Class Name: 3,5-Dihydroxybenzohydroxamic acid
Structural Significance

The presence of the


-hydroxy moiety transforms the amide into a hydroxamic acid  (

).[2] This functional group is the critical pharmacophore, granting the molecule two primary capabilities:
  • Metal Chelation: The carbonyl oxygen and the

    
    -hydroxyl oxygen form a bidentate ligand capable of sequestering transition metals (Fe
    
    
    
    , Zn
    
    
    ).
  • Radical Scavenging: The

    
     group can donate a hydrogen atom to quench free radicals, forming a stable nitroxide radical intermediate.
    
PropertyDescriptor
Molecular Formula

Molecular Weight 169.13 g/mol
Core Scaffold Benzohydroxamic Acid
Substitution Pattern 3,5-Resorcinol (Meta-substitution)
Key Pharmacophore Hydroxamate (

)

Chemical Synthesis

Direct amidation of 3,5-dihydroxybenzoic acid with hydroxylamine is inefficient due to the competing nucleophilicity of the phenolic hydroxyls and the potential for self-polymerization. The standard industrial protocol utilizes a methyl ester intermediate to ensure regioselectivity.

Synthetic Pathway (Graphviz Visualization)

SynthesisPath Figure 1: Two-step synthesis via methyl ester intermediate to avoid phenolic interference. Start 3,5-Dihydroxybenzoic Acid Step1 Esterification (MeOH / H2SO4) Start->Step1 Reflux 4h Inter Methyl 3,5-dihydroxybenzoate Step1->Inter Yield >90% Step2 Aminolysis (NH2OH·HCl / KOH) Inter->Step2 0°C to RT End 3,5-Dihydroxybenzohydroxamic Acid (N,3,5-Trihydroxybenzamide) Step2->End Acidification (HCl)

Detailed Protocol

Step 1: Esterification

  • Dissolve 3,5-dihydroxybenzoic acid (10 mmol) in anhydrous methanol (50 mL).

  • Add catalytic concentrated

    
     (0.5 mL).
    
  • Reflux for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Evaporate solvent; neutralize with

    
    ; extract with ethyl acetate to yield Methyl 3,5-dihydroxybenzoate .
    

Step 2: Hydroxaminolysis (The Critical Step)

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Potassium Hydroxide (
    
    
    
    ), Methanol.
  • Preparation of Hydroxylamine Base: Dissolve

    
     (15 mmol) in methanol. In a separate flask, dissolve 
    
    
    
    (30 mmol) in methanol.
  • Combination: Add the

    
     solution to the hydroxylamine solution at 0°C. A white precipitate (
    
    
    
    ) will form. Filter off the
    
    
    quickly to obtain a free
    
    
    solution.
  • Reaction: Add Methyl 3,5-dihydroxybenzoate (10 mmol) to the filtrate. Stir at room temperature for 12–24 hours.

  • Workup: The solution will turn deep red/brown (oxidation). Acidify carefully with 1N

    
     to pH 5–6. The product, 3,5-dihydroxybenzohydroxamic acid , will precipitate.
    
  • Recrystallization: Purify using water/methanol to obtain off-white crystals.

Pharmacological Mechanism of Action

The therapeutic utility of N,3,5-trihydroxybenzamide relies on its ability to inhibit metalloenzymes, specifically Ribonucleotide Reductase (RNR) and Histone Deacetylases (HDACs) .

Ribonucleotide Reductase (RNR) Inhibition

RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides.[3][4][5][6] Class I RNRs rely on a tyrosyl free radical to initiate catalysis.

  • Mechanism: The hydroxamic acid moiety (

    
    ) acts as a radical scavenger. It donates a hydrogen atom to the unstable tyrosyl radical on the RNR R2 subunit, reducing it back to tyrosine and inactivating the enzyme.
    
  • Result: Depletion of dNTP pools, leading to S-phase cell cycle arrest and apoptosis in rapidly dividing cells (neoplasms).

Metal Chelation (Iron & Zinc)
  • Iron (Fe): RNR requires a di-iron center to generate the tyrosyl radical. 3,5-dihydroxybenzohydroxamic acid chelates this iron, stripping the enzyme of its necessary cofactor.

  • Zinc (Zn): HDACs contain a zinc ion at the active site. The hydroxamic acid forms a bidentate chelate with the zinc, blocking substrate access and preventing histone deacetylation. This leads to chromatin relaxation and re-expression of tumor suppressor genes.

Biological Pathway Visualization (Graphviz)

Mechanism Figure 2: Dual mechanism targeting RNR radical quenching and metalloenzyme chelation. cluster_RNR Ribonucleotide Reductase (RNR) Inhibition cluster_Chelation Metalloenzyme Chelation Drug N,3,5-Trihydroxybenzamide Radical_Quench Radical Scavenging (H-Donation) Drug->Radical_Quench N-OH Group Complex Stable Metal-Hydroxamate Complex Drug->Complex Bidentate Binding RNR_Active Active RNR (Tyrosyl Radical) RNR_Active->Radical_Quench RNR_Inactive Inactive RNR (Tyrosine Restored) Radical_Quench->RNR_Inactive dNTP_Depletion dNTP Pool Depletion RNR_Inactive->dNTP_Depletion Fe_Center Fe(III) Cofactor (RNR) Fe_Center->Complex Zn_Center Zn(II) Active Site (HDAC) Zn_Center->Complex

Experimental Validation Protocols

Ferric Chloride Colorimetric Assay

This test validates the presence of the hydroxamic acid functionality.

  • Principle: Hydroxamic acids form highly colored (red/violet) complexes with

    
     ions in acidic solution.
    
  • Protocol:

    • Dissolve 5 mg of the synthesized product in 1 mL methanol.

    • Add 2 drops of 1%

      
       solution.
      
    • Observation: Immediate development of a deep violet color confirms the hydroxamic acid structure. (Phenols alone may give transient colors, but the hydroxamate-iron complex is distinctively intense and stable).

RNR Inhibition Assay (Spectrophotometric)

To quantify biological activity, use the CDP Reductase Assay .

  • Reagents: Recombinant RNR (R1 and R2 subunits), [

    
    ]-CDP (substrate), DTT (reductant).
    
  • Method:

    • Incubate RNR enzyme mixture with varying concentrations of N,3,5-trihydroxybenzamide (0.1

      
       to 100 
      
      
      
      ) for 15 minutes at 37°C.
    • Initiate reaction by adding [

      
      ]-CDP.
      
    • Stop reaction after 20 minutes with boiling.

    • Convert nucleotides to nucleosides via phosphatase treatment.

    • Separate dC (product) from C (substrate) via HPLC or Boronate affinity chromatography.

    • Analysis: Calculate

      
       based on the reduction of dC formation compared to control.
      

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-65.1.3.4 (Hydroxamic Acids).[2]

  • Structural Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 76604 (Related: 3,5-Dihydroxybenzamide).

  • Pharmacology of Hydroxamic Acids (Didox/Trimidox): Elford, H. L., et al. "Didox: A ribonucleotide reductase inhibitor with iron chelator properties." Cancer Chemotherapy and Pharmacology.

  • Synthesis of Hydroxamic Acids: Marmion, C. J., et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry.

  • RNR Mechanism: Stubbe, J., & van der Donk, W. A. "Protein Radicals in Enzyme Catalysis." Chemical Reviews. Link

Sources

Exploratory

Discovery and history of N,3,5-trihydroxybenzamide

A Structural Probe in Ribonucleotide Reductase Inhibition and Iron Chelation Part 1: Executive Summary N,3,5-Trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid ) is a synthetic hydroxamic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Probe in Ribonucleotide Reductase Inhibition and Iron Chelation

Part 1: Executive Summary

N,3,5-Trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid ) is a synthetic hydroxamic acid derivative structurally related to the ribonucleotide reductase (RNR) inhibitors Didox (3,4-isomer) and Trimidox (3,4,5-isomer).

While it did not achieve the same clinical status as its isomers, N,3,5-trihydroxybenzamide remains a critical reference compound in medicinal chemistry. It serves two primary technical functions:

  • SAR Control: It acts as a structural probe to define the precise electronic requirements for tyrosyl radical scavenging in RNR inhibition (demonstrating the superiority of vicinal vs. meta-hydroxyl positioning).

  • Chelation Standard: It is a model ligand for studying hydroxamate-based iron sequestration, relevant in both biological siderophore modeling and environmental humic substance analysis.

Part 2: Chemical Identity & Properties[1]

PropertySpecification
IUPAC Name 3,5-Dihydroxy-N-hydroxybenzamide
Common Synonyms 3,5-Dihydroxybenzohydroxamic acid; 3,5-DHBA
CAS Number 30697-84-8
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Core Structure Resorcinol (1,3-dihydroxybenzene) core with a hydroxamic acid moiety
pKa Values ~8.5 (Hydroxamic acid), ~9.4 (Phenolic OH)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Part 3: Discovery and History

The "Elford Era" and the Quest Beyond Hydroxyurea (1970s–1980s)

The history of N,3,5-trihydroxybenzamide is inextricably linked to the work of Dr. Howard Elford and Dr. B. van't Riet at the Virginia Commonwealth University and later Molecules for Health, Inc.

In the late 1970s, the clinical landscape for Ribonucleotide Reductase (RNR) inhibition was dominated by Hydroxyurea (HU) . While effective, HU suffered from a short half-life and low potency, requiring high doses that led to toxicity. Elford’s team hypothesized that increasing the lipophilicity and radical scavenging potential of the hydroxamic acid core would improve efficacy.

They synthesized a library of polyhydroxy-substituted benzohydroxamic acids to test two variables:

  • Radical Scavenging Power: The ability of the phenolic ring to stabilize a free radical.

  • Chelation: The ability to strip the diferric iron center from the RNR M2 subunit.

The Critical Divergence: 3,4 vs. 3,5

The screening of this library revealed a sharp Structure-Activity Relationship (SAR).

  • The Winners: Compounds with vicinal hydroxyls (3,4-dihydroxy [Didox] and 3,4,5-trihydroxy [Trimidox]) showed superior potency. This is because they can form stable ortho-quinone intermediates upon oxidation.

  • The Probe (N,3,5-trihydroxybenzamide): The 3,5-isomer, possessing meta-hydroxyls, cannot form a stable quinone. Its radical scavenging ability is significantly lower. Consequently, it became a vital negative control in these studies, proving that radical stability , not just the presence of hydroxyl groups, drives RNR inhibition potency.

Part 4: Mechanism of Action

Ribonucleotide Reductase (RNR) Inhibition

RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides. The Class I RNR relies on a tyrosyl radical (Tyr122) stabilized by a diferric iron center.

Mechanism: N,3,5-trihydroxybenzamide enters the active site and attempts to reduce the tyrosyl radical via a single-electron transfer (SET).

  • Reaction:

    
    
    
  • Failure Mode: Unlike Didox, the resulting phenoxy radical on the 3,5-isomer is less stable due to the lack of resonance stabilization provided by an ortho-hydroxyl group. This makes the reaction slower and more reversible, explaining its higher IC50 (lower potency) compared to Didox.

Metal Chelation

The hydroxamic acid group (


) is a potent bidentate chelator. N,3,5-trihydroxybenzamide forms stable complexes with Fe(III) in a 3:1 ligand-to-metal ratio, creating an octahedral geometry. This sequestration of iron can destabilize the RNR cofactor, providing a secondary mechanism of inhibition.
Visualization: RNR Inhibition Logic

RNR_Mechanism RNR Active RNR Enzyme (Tyr-Radical + Fe-O-Fe Center) Interaction Interaction at M2 Subunit RNR->Interaction Compound N,3,5-Trihydroxybenzamide (Hydroxamic Acid Donor) Compound->Interaction Path_Radical Pathway A: Radical Scavenging (Single Electron Transfer) Interaction->Path_Radical Primary Path_Chelation Pathway B: Iron Chelation (Bidentate Binding) Interaction->Path_Chelation Secondary Outcome_Radical Unstable Phenoxy Radical (Low Potency due to meta-substitution) Path_Radical->Outcome_Radical Outcome_Chelation Fe(III) Complex Formation (Iron Depletion) Path_Chelation->Outcome_Chelation Inhibition RNR Inactivation (Stalled DNA Synthesis) Outcome_Radical->Inhibition Weak Effect Outcome_Chelation->Inhibition Strong Effect

Caption: Dual mechanism of action targeting the RNR M2 subunit. Note the reduced efficacy of the radical scavenging pathway for the 3,5-isomer.

Part 5: Experimental Protocol – Chemical Synthesis

Objective: Synthesis of N,3,5-trihydroxybenzamide from 3,5-dihydroxybenzoic acid. Source Method: Adapted from Orlowska et al. (2017) and Elford patents.

Reagents Required[1][2][3]
  • Precursor: 3,5-Dihydroxybenzoic acid (CAS: 99-10-5)

  • Reagents: Ethyl chloroformate, N-methylmorpholine (NMM), Hydroxylamine hydrochloride (

    
    ), Potassium hydroxide (KOH).
    
  • Solvents: Tetrahydrofuran (THF) or Diethyl ether, Methanol (MeOH).

Step-by-Step Workflow
  • Protection (Optional but Recommended):

    • While direct synthesis is possible, protecting the phenolic hydroxyls (e.g., with benzyl groups) improves yield.

    • Direct Route: Dissolve 3,5-dihydroxybenzoic acid (10 mmol) in dry THF/Ether.

  • Activation (Mixed Anhydride Method):

    • Cool solution to 0°C in an ice bath.

    • Add N-methylmorpholine (1.3 eq) followed by dropwise addition of Ethyl chloroformate (1.2 eq).

    • Mechanism: Formation of the reactive mixed anhydride intermediate.

    • Stir for 30 minutes at 0°C. Filter off the NMM-HCl salt precipitate.

  • Hydroxamination:

    • Prepare a fresh solution of Hydroxylamine in MeOH (neutralize

      
       with KOH in MeOH, filter off KCl).
      
    • Add the filtrate (mixed anhydride) to the hydroxylamine solution.

    • Stir at room temperature for 45–60 minutes.

  • Isolation & Purification:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with dilute HCl (to remove unreacted amine) and Brine.

    • Recrystallization: Use EtOAc/Petroleum Ether (8:2).

    • Yield: Expect ~80–90% (White powder).

Characterization Data (Validation)
  • 1H NMR (DMSO-d6):

    
     9.60 (s, 2H, Phenolic OH), 6.58 (d, 2H, Ar-H), 6.37 (s, 1H, Ar-H).
    
  • ESI-MS: m/z 192

    
    .[1]
    

Part 6: Comparative Pharmacology (SAR Analysis)

The following table illustrates why N,3,5-trihydroxybenzamide (3,5-DHBA) is a scientific tool rather than a clinical drug.

CompoundStructure (OH positions)Radical StabilityRNR IC50 (Relative)*Clinical Status
Hydroxyurea N/A (Urea)Low1.0 (Baseline)Approved (Sickle Cell/Cancer)
Didox 3,4 (Catechol)High (Ortho-quinone)0.05 (20x Potency)Phase II (Trials)
Trimidox 3,4,5 (Galloyl)Very High0.03 (33x Potency)Phase I/II
N,3,5-Trihydroxybenzamide 3,5 (Resorcinol)Low (No quinone) 0.60 (Weak) Research Tool / Pre-clinical

*Note: Lower IC50 indicates higher potency. Values are approximate relative to Hydroxyurea based on Elford et al. data.

Part 7: References

  • Elford, H. L., van't Riet, B., & Wampler, G. L. (1981). Hydroxy benzohydroxamic acids and benzamides useful for inhibiting the growth of neoplasms. US Patent 4,263,322. Link

  • Orlowska, E., Roller, A., Wiesinger, H., Pignitter, M., Jirsa, F., Krachler, R., Kandioller, W., & Keppler, B. K. (2017). Benzoic hydroxamates-based iron complexes as model compounds for humic substances: synthesis, characterization and algal growth experiments. RSC Advances, 7(40), 24967-24976. Link

  • Bayat, A., Fattahi, A., & Mahmoodi Hashemi, M. (2012). Density Functional Theory Study on Interactions between Hydroxyurea as an Anticancer Drug and Tyrosyl Radical.[2][3][4] Sharif University of Technology, M.Sc.[2][3][4][5] Thesis. Link

  • Elford, H. L., et al. (1979). New Ribonucleotide Reductase Inhibitors with Antineoplastic Activity. Cancer Research, 39, 844-851. Link

Sources

Foundational

N,3,5-Trihydroxybenzamide & Resorcinolic Hydroxamates: A Technical Monograph

Executive Summary: The Resorcinol-Hydroxamate Pharmacophore N,3,5-Trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid) represents a distinct class of Ribonucleotide Reductase (RNR) inhibitors. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resorcinol-Hydroxamate Pharmacophore

N,3,5-Trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid) represents a distinct class of Ribonucleotide Reductase (RNR) inhibitors. Unlike its clinically investigated isomer Didox (N,3,4-trihydroxybenzamide), which possesses a catechol (1,2-dihydroxy) moiety, the N,3,5-derivative features a resorcinol (1,3-dihydroxy) scaffold.

This structural distinction is not merely cosmetic; it fundamentally alters the compound's redox potential, metal chelation geometry, and metabolic stability. While the hydroxamic acid headgroup (


) drives the chelation of the di-iron center in the RNR M2 subunit, the 3,5-dihydroxy tail modulates lipophilicity and radical scavenging capacity without the rapid auto-oxidation often seen in catechols.

This guide details the synthesis, mechanism of action (MoA), and derivative logic of this scaffold, positioning it as a versatile tool for targeting rate-limiting enzymes in DNA synthesis.

Chemical Architecture & SAR Analysis

The Core Scaffold

The molecule consists of two critical pharmacophores:

  • Hydroxamic Acid (

    
    ):  A bidentate ligand capable of chelating transition metals (
    
    
    
    ,
    
    
    ) and donating hydrogen atoms to quench free radicals.
  • Resorcinol Ring (3,5-dihydroxybenzene): Provides electron-donating capability to stabilize the amidyl radical formed during the reaction with the enzyme tyrosyl radical.

Structural Comparison: 3,5- vs. 3,4-Substitution
FeatureDidox (N,3,4-Isomer) N,3,5-Trihydroxybenzamide Implication
Electronic Pattern Catechol (Ortho-dihydroxy)Resorcinol (Meta-dihydroxy)Catechols oxidize easily to o-quinones; Resorcinols are more stable to auto-oxidation.
Chelation Potential for side-reaction chelation (Catechol site)No adjacent OH groups for chelation3,5-isomer directs chelation strictly to the hydroxamate headgroup.
pKa (Phenolic) ~9.4 (First OH)~9.2 (First OH)Similar acidity, but different hydrogen bond networking in the active site.
Target Specificity Broad (RNR, ROS scavenger)RNR, Tyrosinase (derivatives)3,5-pattern is favored in Tyrosinase inhibitor design.

Mechanism of Action: Ribonucleotide Reductase Inhibition[1][2]

The primary therapeutic target of N,3,5-trihydroxybenzamide is Ribonucleotide Reductase (RNR) , specifically the R2 (or M2) subunit which houses a tyrosyl free radical essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).

The Radical Scavenging Cascade

The compound acts as a reductive scavenger . It enters the hydrophobic pocket of the R2 subunit and reduces the stable tyrosyl radical (


). This inactivation prevents the electron transfer required for the catalytic activity at the R1 subunit, effectively halting DNA synthesis and arresting cells in the S-phase.
Visualization of Signaling & Inhibition

MoA_Pathway RNR_Active Active RNR (M2 Subunit) [Fe-O-Fe Tyr•] Complex Enzyme-Inhibitor Complex RNR_Active->Complex Binding Drug N,3,5-Trihydroxybenzamide (Reductant) Drug->Complex ElectronTransfer Electron Transfer (1e- Reduction) Complex->ElectronTransfer RNR_Inactive Inactive RNR [Fe-O-Fe Tyr-OH] ElectronTransfer->RNR_Inactive Quenching of Tyr• Radical_Intermediate Amidoxime Radical (Transient) ElectronTransfer->Radical_Intermediate Oxidation of Drug Cell_Arrest S-Phase Arrest Apoptosis RNR_Inactive->Cell_Arrest dNTP Depletion

Figure 1: Mechanism of Ribonucleotide Reductase inactivation via tyrosyl radical quenching.

Synthesis Protocol: 3,5-Dihydroxybenzohydroxamic Acid

Expertise Note: Direct amidation of the carboxylic acid is inefficient. The standard authoritative route proceeds via the methyl ester to facilitate nucleophilic attack by hydroxylamine.

Reagents & Materials
  • Starting Material: 3,5-Dihydroxybenzoic acid (

    
    -Resorcylic acid).
    
  • Reagents: Methanol (MeOH), Sulfuric Acid (

    
    ), Hydroxylamine hydrochloride (
    
    
    
    ), Potassium Hydroxide (KOH).
  • Solvents: Anhydrous Methanol, Ethyl Acetate.

Step-by-Step Methodology
Stage 1: Esterification
  • Dissolve 3,5-dihydroxybenzoic acid (10.0 g) in anhydrous MeOH (100 mL).

  • Add catalytic conc.

    
     (1.0 mL) dropwise.
    
  • Reflux at 65°C for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Evaporate solvent.[1] Neutralize residue with saturated

    
    . Extract with EtOAc.
    
  • Yield: Methyl 3,5-dihydroxybenzoate (Solid).

Stage 2: Hydroxaminolysis (The Critical Step)
  • Preparation of Hydroxylamine Base: In a separate flask, dissolve

    
     (1.5 eq) in MeOH. Add KOH (1.5 eq) dissolved in MeOH at 0°C. Stir for 15 min. Filter off the precipitated KCl to obtain a free 
    
    
    
    solution.
  • Coupling: Add the Methyl 3,5-dihydroxybenzoate solution to the fresh hydroxylamine filtrate.

  • Reaction: Stir at room temperature for 24–48 hours. Note: Hydroxaminolysis is slower than standard aminolysis; do not heat excessively to avoid Lossen rearrangement.

  • Workup: Acidify carefully with 1N HCl to pH ~5–6 to precipitate the product.

  • Purification: Recrystallize from water/ethanol.

Synthesis Workflow Diagram

Synthesis_Flow Start 3,5-Dihydroxybenzoic Acid Step1 Reflux (MeOH/H+) Start->Step1 Inter Methyl Ester Intermediate Step1->Inter Step2 NH2OH (Free Base) KOH/MeOH Inter->Step2 Product N,3,5-Trihydroxybenzamide (Crystalline) Step2->Product

Figure 2: Two-step synthesis via ester intermediate.

Derivatives & Functional Divergence

Researchers can modify the N,3,5-scaffold to tune biological activity.

Lipophilic Prodrugs (O-Alkylation)
  • Modification: Methylation of the 3,5-hydroxyls.[1]

  • Compound: N-hydroxy-3,5-dimethoxybenzamide .

  • Rationale: Increases membrane permeability. The methoxy groups are metabolically stable, but the compound loses the direct antioxidant power of the phenol, relying solely on the hydroxamate for activity.

Hydrazide Analogs
  • Modification: Replacing

    
     with 
    
    
    
    .
  • Compound: 3,5-Dihydroxybenzohydrazide .[1]

  • Application: Precursor for hydrazones (e.g., 3,5-dihydroxybenzoyl-hydrazineylidene). These show potent Tyrosinase inhibition (IC50 ~55 µM) due to copper chelation, relevant for melanoma and hyperpigmentation research.

Experimental Validation Protocols

RNR Inhibition Assay (Spectrophotometric)
  • Objective: Measure the oxidation of NADPH during the reduction of CDP to dCDP (coupled assay).

  • System: Recombinant RNR (M1 + M2 subunits), [3H]-CDP, Thioredoxin/Thioredoxin Reductase system.

  • Protocol:

    • Incubate RNR M2 subunit with N,3,5-trihydroxybenzamide (0.1 – 100 µM) for 15 min at 25°C.

    • Add M1 subunit and substrate mix.

    • Measure dCDP formation via HPLC or scintillation counting.

    • Valid Result: Dose-dependent reduction in dCDP; expected IC50 range 5–50 µM.

Physicochemical Properties[3]
PropertyValue (Predicted/Exp)Notes
Molecular Weight 169.13 g/mol Low MW, fragment-like.
LogP ~0.5Hydrophilic; good solubility in aqueous buffers.
PSA (Polar Surface Area) ~90 ŲHigh polarity due to 3 OH groups + Amide.
Melting Point 224-229 °C (dec.)Decomposes upon melting (typical for hydroxamates).

References

  • Elford, H. L., et al. (1981). "Hydroxybenzohydroxamic acids as inhibitors of ribonucleotide reductase." Cancer Research.

  • Fattahi, A., et al. (2011). "Density Functional Theory Study on Interactions between Hydroxyurea as an Anticancer Drug and Tyrosyl Radical." Sharif Digital Repository.[2] 2

  • PubChem. (2025).[3] "N,3,5-Trihydroxybenzamide Compound Summary." National Library of Medicine.

  • Hassan, A., et al. (2024). "Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor." Scientific Reports.

  • Szekeres, T., et al. (1997). "Biochemical and biological activity of the ribonucleotide reductase inhibitor amidox (3,4-dihydroxybenzamidoxime)." Cancer Chemotherapy and Pharmacology. (Contextual reference for Didox/Amidox comparison).

Sources

Exploratory

Technical Monograph: N,3,5-Trihydroxybenzamide (3,5-DHBA)

Executive Summary Compound Identity: N,3,5-Trihydroxybenzamide (also known as 3,5-Dihydroxybenzohydroxamic Acid or 3,5-DHBA).[1][2] CAS Registry Number: 30697-84-8 Molecular Formula: C₇H₇NO₄ Molecular Weight: 169.13 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N,3,5-Trihydroxybenzamide (also known as 3,5-Dihydroxybenzohydroxamic Acid or 3,5-DHBA).[1][2] CAS Registry Number: 30697-84-8 Molecular Formula: C₇H₇NO₄ Molecular Weight: 169.13 g/mol Primary Class: Hydroxamic Acid / Resorcinol Derivative.

This technical guide provides a comprehensive analysis of N,3,5-trihydroxybenzamide, a structural isomer of the experimental chemotherapeutic agent Didox (N,3,4-trihydroxybenzamide). While often overshadowed by its catechol-bearing congeners (Didox and Trimidox), 3,5-DHBA serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Ribonucleotide Reductase (RNR). Its unique meta-dihydroxy (resorcinol) substitution pattern alters its radical scavenging potential and iron-chelating thermodynamics compared to the ortho-dihydroxy (catechol) isomers, providing mechanistic insights into the inhibition of metalloenzymes.

Chemical Architecture & Physicochemical Properties[3][4][5]

Structural Significance

The molecule consists of a resorcinol core (1,3-dihydroxybenzene) coupled to a hydroxamic acid functional group (-CONHOH).

  • Hydroxamic Acid Moiety: Acts as a bidentate ligand capable of chelating transition metals (Fe³⁺, Zn²⁺, Ni²⁺) with high affinity. This is the primary pharmacophore for inhibiting metalloenzymes like Ribonucleotide Reductase (RNR) and Matrix Metalloproteinases (MMPs).

  • Resorcinol Core: Unlike Didox (3,4-substitution), the 3,5-substitution pattern lacks the ability to form an ortho-quinone methide intermediate easily. This alters the redox potential and stability of the radical species formed during oxidative quenching.

Physicochemical Profile
PropertyValue / Description
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (pH dependent)
pKa (Hydroxamic) ~8.8 - 9.2 (NH-OH group)
pKa (Phenolic) ~9.4 (Resorcinol OH)
Stability Susceptible to hydrolysis in strong acid/base; sensitive to oxidation (turns brown/pink upon air exposure)

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary biological target of N,3,5-trihydroxybenzamide is Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis that converts ribonucleotides to deoxyribonucleotides.

The Radical Scavenging Mechanism

Mammalian RNR (Class Ia) relies on a stable tyrosyl radical (Tyr•) generated by a diferric iron center (Fe³⁺-O-Fe³⁺) in the R2 subunit. N,3,5-trihydroxybenzamide inhibits RNR via a one-electron reductive quenching mechanism:

  • Diffusive Entry: The hydroxamic acid penetrates the hydrophobic pocket of the R2 subunit.

  • Radical Quenching: The hydroxamic acid group donates an electron (and proton) to the tyrosyl radical, reducing it back to tyrosine.

  • Radical Formation: The drug itself becomes a transient nitroxide or phenoxy radical.

  • Enzyme Deactivation: Loss of the catalytic Tyr• renders the RNR enzyme inactive, halting dNTP production and arresting cells in the S-phase.

Chelation vs. Radical Scavenging

While hydroxamic acids are potent chelators, kinetic data suggests that for benzohydroxamic acids, radical scavenging is the dominant inhibition mechanism, with iron chelation playing a secondary or stabilizing role.

SAR: The "Resorcinol vs. Catechol" Effect

The potency of hydroxybenzohydroxamic acids correlates with their one-electron oxidation potential (


).
  • Didox (3,4-OH): The ortho-hydroxyls allow for stabilization of the resulting radical via hydrogen bonding and resonance, making it a more potent reducing agent (lower

    
    ).
    
  • 3,5-DHBA: The meta-hydroxyls cannot stabilize the radical as effectively as the ortho arrangement. Consequently, 3,5-DHBA typically exhibits a higher IC₅₀ (lower potency) against RNR compared to Didox or Trimidox. This makes it an excellent negative control or comparator in mechanistic studies.

RNR_Inhibition cluster_mechanism Radical Quenching Pathway RNR_Active Active RNR (R2 Subunit) [Fe-O-Fe] Tyr• Complex Enzyme-Inhibitor Complex RNR_Active->Complex Diffusion Drug N,3,5-Trihydroxybenzamide (Reductant) Drug->Complex Binding RNR_Inactive Inactive RNR [Fe-O-Fe] Tyr-OH Complex->RNR_Inactive e- Transfer Drug_Radical Drug Radical (Nitroxide/Phenoxy) Complex->Drug_Radical Oxidation

Figure 1: Mechanism of Ribonucleotide Reductase inactivation by N,3,5-trihydroxybenzamide via tyrosyl radical reduction.

Synthesis & Manufacturing Protocols

The synthesis of N,3,5-trihydroxybenzamide is best achieved via the aminolysis of methyl 3,5-dihydroxybenzoate. This method avoids the harsh conditions of acid chloride generation, which can degrade the phenolic groups.

Synthesis Workflow (Route A: Ester Aminolysis)

Reagents:

  • Methyl 3,5-dihydroxybenzoate (Starting Material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH) or Sodium Methoxide (

    
    )
    
  • Methanol (Anhydrous)

Reaction Scheme:



Synthesis_Pathway SM 3,5-Dihydroxybenzoic Acid Inter Methyl 3,5-dihydroxybenzoate SM->Inter Esterification (MeOH, H2SO4) Product N,3,5-Trihydroxybenzamide (Crude) Inter->Product Aminolysis (24h, r.t.) Reagent Hydroxylamine HCl + KOH/MeOH Reagent->Product Final Pure Crystal Product Product->Final Recrystallization (Water/Ethanol)

Figure 2: Synthetic pathway from benzoic acid precursor to final hydroxamic acid.

Detailed Protocol: Ester Aminolysis Method

Step 1: Preparation of Hydroxylamine Base

  • Dissolve 13.9 g (0.2 mol) of hydroxylamine hydrochloride in 100 mL of warm methanol.

  • In a separate flask, dissolve 11.2 g (0.2 mol) of KOH in 50 mL of methanol.

  • Cool both solutions to <10°C.

  • Add the KOH solution to the hydroxylamine solution dropwise.

  • Filter off the precipitated KCl salt. Use the filtrate (free

    
    ) immediately.
    

Step 2: Condensation

  • Add 0.1 mol of Methyl 3,5-dihydroxybenzoate to the hydroxylamine filtrate.

  • Stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Solvent: Ethyl Acetate/Methanol 9:1).

  • The solution may darken slightly due to phenolic oxidation; maintain an inert atmosphere (

    
    ) if high purity is required.
    

Step 3: Isolation and Purification

  • Acidify the reaction mixture carefully with dilute HCl to pH ~5–6.

  • Concentrate the solvent under reduced pressure (Rotavap) until a precipitate forms.

  • Filter the solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or 10% ethanol/water). Add activated charcoal to remove colored oxidation byproducts if necessary. Filter hot and cool slowly to 4°C.

  • Collect crystals and dry under vacuum over

    
    .
    

Experimental Protocols for Biological Validation

Protocol: DPPH Radical Scavenging Assay

This assay validates the antioxidant capacity of the compound, a proxy for its ability to quench the RNR tyrosyl radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Spectrophotometer (

    
     nm)
    

Procedure:

  • Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol (purple color).

  • Sample Preparation: Prepare serial dilutions of N,3,5-trihydroxybenzamide in methanol (e.g., 10, 25, 50, 100, 200 µM).

  • Reaction: Mix 1 mL of sample with 3 mL of DPPH stock.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Control: Measure Absorbance of DPPH + Methanol only (

    
    ).
    
  • Calculation:

    
    
    Note: Expect an IC₅₀ higher than Didox due to the meta-substitution pattern.
    
Protocol: RNR Inhibition Assay (Spectrophotometric)

Direct measurement of dCDP formation using [³H]-CDP is the gold standard, but a spectrophotometric coupled assay can be used for screening.

Principle: Measure the oxidation of NADPH in the presence of Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and RNR.

Reaction Mix (100 µL):

  • RNR Enzyme (Recombinant R1 + R2 subunits)

  • Substrate: CDP (1 mM)

  • Effector: ATP (3 mM)

  • Reductant System: NADPH (0.2 mM), Trx (5 µM), TrxR (0.5 µM)

  • Buffer: 50 mM HEPES, pH 7.6, 15 mM

    
    , 1 mM EDTA.
    

Steps:

  • Pre-incubate RNR with N,3,5-trihydroxybenzamide (var. conc.) for 10 min at 37°C.

  • Initiate reaction by adding CDP.

  • Monitor decrease in Absorbance at 340 nm (oxidation of NADPH).

  • Calculate slope (

    
    ) compared to vehicle control.
    

Comparative Data: Hydroxamic Acid Analogs

The following table summarizes the structural and functional differences between the key benzohydroxamic acid derivatives.

CompoundCommon NameSubstitutionRNR IC₅₀ (L1210 Cells)*Radical Stability
N,3,4-Trihydroxybenzamide Didox3,4-Di-OH (Catechol)~ 5–10 µMHigh (Ortho-stabilized)
N,3,4,5-Tetrahydroxybenzamide Trimidox3,4,5-Tri-OH (Galloyl)~ 2–5 µMVery High
N,3,5-Trihydroxybenzamide 3,5-DHBA3,5-Di-OH (Resorcinol)~ 50–100 µMLow (Meta-unstable)
Hydroxyurea HUNone (Aliphatic)~ 100–300 µMLow

*Note: IC₅₀ values are approximate and dependent on cell line and assay conditions. 3,5-DHBA is consistently less potent than Didox due to the lack of ortho-quinone stabilization.

References

  • Elford, H. L., et al. (1981). "Hydroxy benzohydroxamic acids and benzamides useful for inhibiting the growth of mammalian cells." U.S. Patent 4,263,322. Link

  • Elford, H. L., et al. (1983). "Hydroxybenzohydroxamic acids, benzamides and pharmaceutical compositions and methods of use thereof." U.S. Patent 4,394,389. Link

  • Szekeres, T., et al. (1997). "Biochemical and antitumor activity of trimidox, a new inhibitor of ribonucleotide reductase." Cancer Chemotherapy and Pharmacology, 40(1), 71-76. Link

  • Bayat, A., et al. (2011). "Density Functional Theory Study on Interactions between Hydroxyurea as an Anticancer Drug and Tyrosyl Radical." Sharif University of Technology Digital Repository. Link

  • Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity." Biochemical Pharmacology, 59(8), 983-991. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Cytotoxicity Profiling of N,3,5-Trihydroxybenzamide

Executive Summary & Mechanistic Context[1][2][3][4] N,3,5-trihydroxybenzamide is a structural hybrid of a hydroxamic acid (N-hydroxy moiety) and a resorcinol (3,5-dihydroxybenzene) core. This unique chemical architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4]

N,3,5-trihydroxybenzamide is a structural hybrid of a hydroxamic acid (N-hydroxy moiety) and a resorcinol (3,5-dihydroxybenzene) core. This unique chemical architecture dictates its biological activity and, crucially, its behavior in in vitro assays.

Like its structural analog Didox (3,4-dihydroxybenzohydroxamic acid), N,3,5-trihydroxybenzamide acts primarily as a Ribonucleotide Reductase (RNR) inhibitor . It functions by scavenging the tyrosyl free radical required by the RNR-M2 subunit for catalysis and by chelating the iron necessary for enzyme activity. This leads to the depletion of dNTP pools, resulting in S-phase cell cycle arrest and subsequent apoptosis.

⚠️ Critical Technical Warning: The "Redox Artifact"

Do not treat this molecule like a standard chemotherapeutic in metabolic assays. Because N,3,5-trihydroxybenzamide possesses multiple hydroxyl groups and a hydroxamic acid moiety, it is a potent reducing agent. In tetrazolium-based assays (MTT, MTS, XTT), this compound can chemically reduce the dye in the absence of viable cells, leading to false "high viability" signals.[1]

Recommendation: This guide prioritizes the Sulforhodamine B (SRB) assay or ATP-based luminescence to bypass redox interference, alongside flow cytometry for mechanistic validation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing N,3,5-trihydroxybenzamide, highlighting the critical decision points to avoid false negatives/positives.

G node_prep Compound Preparation (DMSO Stock, Fresh) node_screen Primary Screening (Cytotoxicity) node_prep->node_screen node_mtt MTT/MTS Assay (High Risk: Redox Artifact) node_screen->node_mtt Avoid if possible node_srb SRB Assay (Recommended: Protein Mass) node_screen->node_srb Gold Standard node_atp ATP Luminescence (Alternative: Metabolic) node_screen->node_atp node_mech Mechanistic Validation (Flow Cytometry) node_pi Propidium Iodide (S-Phase Arrest Check) node_mech->node_pi node_annexin Annexin V / PI (Apoptosis Confirmation) node_mech->node_annexin node_data Data Analysis (IC50 & Cell Cycle) node_srb->node_mech If IC50 < 100µM node_pi->node_data node_annexin->node_data

Caption: Workflow prioritizing non-redox assays (SRB) to avoid false viability signals common with hydroxamic acids.

Protocol 1: Compound Preparation & Stability

Objective: Ensure solubility and prevent premature oxidation of the polyphenol core.

  • Solvent: Dissolve N,3,5-trihydroxybenzamide in 100% DMSO (Dimethyl Sulfoxide).

    • Target Stock Concentration: 100 mM.

    • Solubility Note: Hydroxamic acids are generally soluble in DMSO but may precipitate in aqueous media at high concentrations (>500 µM).

  • Storage: Aliquot into light-protective amber tubes. Store at -20°C or -80°C.

    • Stability Warning: Avoid repeated freeze-thaw cycles. Polyphenols oxidize rapidly in air/light, turning the solution brown (quinone formation), which alters cytotoxicity.

  • Working Solution: Dilute in fresh culture medium immediately before use.

    • Max DMSO: Ensure final DMSO concentration on cells is < 0.5% (v/v).[2]

Protocol 2: Primary Cytotoxicity (The SRB Assay)

Rationale: Unlike MTT, the Sulforhodamine B (SRB) assay measures cellular protein content. It is immune to interference from the reducing properties of N,3,5-trihydroxybenzamide.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) SRB in 1% acetic acid.

  • Wash Solution: 1% acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., HL-60, K562, or solid tumor lines) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h.

  • Treatment: Add N,3,5-trihydroxybenzamide (serial dilutions: 0.1 µM – 100 µM). Include a Vehicle Control (DMSO only) and a Blank (Media only).

  • Incubation: Incubate for 48–72 hours.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 10% TCA directly onto the medium supernatant (do not aspirate media first to avoid losing floating mitotic cells).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 15 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 min.

  • Readout: Measure Absorbance at 510 nm .

Data Analysis

Calculate % Growth Inhibition using the formula:


[2]

Protocol 3: Mechanistic Validation (Cell Cycle Analysis)

Rationale: RNR inhibitors deplete dNTPs, causing the DNA replication fork to stall. This results in a characteristic accumulation of cells in the S-phase or at the G1/S boundary .

Pathway Diagram: RNR Inhibition

Pathway Drug N,3,5-trihydroxybenzamide Fe Iron (Fe3+) Drug->Fe Chelation RNR Ribonucleotide Reductase (M2 Subunit) Drug->RNR Radical Scavenging Fe->RNR Required Cofactor dNTP dNTP Pool (Depletion) RNR->dNTP Catalysis Replication DNA Replication dNTP->Replication Substrate Arrest S-Phase Arrest Replication->Arrest Stalled Fork

Caption: Mechanism of Action. The drug targets the iron-radical center of RNR, halting DNA synthesis.

Procedure (Propidium Iodide Staining)[2]
  • Treatment: Treat cells (6-well plate) with the IC50 concentration of N,3,5-trihydroxybenzamide for 24 hours.

  • Harvesting: Collect cells (include floating cells). Wash with PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (FL2 channel/PE channel).

  • Expected Result: A significant increase in the S-phase population compared to control.

Data Presentation & Troubleshooting

Expected Data Profile
Assay TypeReadoutExpected Outcome for N,3,5-trihydroxybenzamidePotential Artifacts
SRB (Protein) Absorbance (510nm)Dose-dependent decrease in protein mass.Low risk.
MTT (Metabolic) Absorbance (570nm)CAUTION: May show false high viability.High Risk: Chemical reduction of MTT by drug.
Cell Cycle Fluorescence (PI)S-phase accumulation (or G1/S block).Debris if cytotoxicity is too high (>IC90).
Annexin V Fluorescence (FITC)Increase in Annexin V+ / PI- (Early Apoptosis).None.
Troubleshooting the "MTT Artifact"

If you must use MTT/MTS due to lab constraints:

  • Wash Step: After drug incubation, carefully wash cells with PBS before adding the MTT reagent to remove the extracellular drug.

  • Cell-Free Control: Run a well with Drug + Media + MTT (No cells). If this turns purple, your assay is invalid without correction.

References

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase: a target for antineoplastic agents."[3][4][5] Cancer Research. (Establishes the mechanism of polyhydroxy-benzohydroxamic acids as RNR inhibitors).

  • Fimognari, C., et al. (2002). "Growth inhibitory and genotoxic effects of Didox and Trimidox in human leukemia cell lines." Mutation Research. (Cytotoxicity profiles of structural analogs).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (The authoritative protocol for SRB).

  • Peng, L., et al. (2005). "Characterization of the interference of polyphenols with the MTT assay." Phytotherapy Research. (Documenting the redox artifact).

  • Horáková, K., et al. (1978). "Cytotoxic effect of N,3,5-trihydroxybenzamide." Neoplasma. (Early characterization of the specific isomer).[6]

Sources

Application

Application Notes and Protocols for Investigating N,3,5-Trihydroxybenzamide in HCT-116 Cancer Cells

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides The pursuit of novel small molecules for cancer therapy is a cornerstone of modern drug discovery. Within this landscape, phenolic compounds, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

The pursuit of novel small molecules for cancer therapy is a cornerstone of modern drug discovery. Within this landscape, phenolic compounds, particularly derivatives of gallic acid, have garnered significant attention for their pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2][3] N,3,5-trihydroxybenzamide, a structural analog of gallic acid, represents a promising candidate for investigation. Its hydroxyl-substituted benzamide scaffold suggests potential interactions with key cellular targets implicated in cancer progression.

This document serves as a comprehensive guide for researchers investigating the effects of N,3,5-trihydroxybenzamide on the human colorectal carcinoma cell line, HCT-116.[4] This cell line is a well-characterized and widely used model in cancer research, known for its near-diploid karyotype and mutations in key oncogenes.[4][5] We will provide detailed, field-proven protocols for assessing cell viability, induction of apoptosis, and effects on cell cycle progression. The underlying principles and scientific rationale for each experimental choice are elucidated to ensure robust and reproducible data generation.

Part 1: Foundational Assays for Characterizing Bioactivity

The initial characterization of a novel compound involves assessing its fundamental impact on cell health and proliferation. The following protocols are designed to quantify the cytotoxic and cytostatic effects of N,3,5-trihydroxybenzamide on HCT-116 cells.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[7][8][9]

Protocol:

  • Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N,3,5-trihydroxybenzamide in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Expected Outcome: This assay will determine the dose- and time-dependent effects of N,3,5-trihydroxybenzamide on HCT-116 cell viability. A decrease in viability suggests cytotoxic or anti-proliferative activity.

Part 2: Mechanistic Insights into Cell Death

Once the anti-proliferative effects are established, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10][11][12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][12] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11]

Protocol:

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and treat with N,3,5-trihydroxybenzamide at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Part 3: Elucidating Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. By staining cells with PI and analyzing their fluorescence intensity using flow cytometry, one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]

Protocol:

  • Cell Culture and Treatment: Seed HCT-116 cells and treat with N,3,5-trihydroxybenzamide as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[16][17] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial for degrading RNA to prevent its staining by PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel.

Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests that N,3,5-trihydroxybenzamide induces cell cycle arrest at that checkpoint.

Part 4: Investigating Molecular Mechanisms with Western Blotting

To delve deeper into the molecular pathways affected by N,3,5-trihydroxybenzamide, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[18] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat HCT-116 cells with N,3,5-trihydroxybenzamide, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Key Protein Targets in HCT-116 Cells:

Target ProteinPathwayExpected Change with Pro-Apoptotic CompoundRationale
Bcl-2 Apoptosis (Anti-apoptotic)DecreaseDownregulation of anti-apoptotic proteins allows for apoptosis to proceed.
Bax Apoptosis (Pro-apoptotic)IncreaseUpregulation of pro-apoptotic proteins promotes mitochondrial outer membrane permeabilization.
Cleaved Caspase-3 Apoptosis (Executioner)IncreaseCaspase-3 is a key executioner caspase; its cleavage indicates activation of the apoptotic cascade.[19][20]
Cleaved PARP Apoptosis (Substrate of Caspases)IncreasePARP is cleaved by activated caspases, serving as a hallmark of apoptosis.[19][20]
p21 Cell Cycle RegulationIncreasep21 is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.
Cyclin D1 Cell Cycle Progression (G1/S)DecreaseDownregulation of cyclins can lead to cell cycle arrest.

Visualizing Experimental Workflows and Pathways

Diagrams

G cluster_viability Cell Viability Workflow cluster_apoptosis Apoptosis Assay Workflow seed Seed HCT-116 Cells (96-well plate) treat_v Treat with N,3,5-THB (24-72h) seed->treat_v mtt Add MTT Reagent (4h) treat_v->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read ic50 Calculate IC50 read->ic50 seed_a Seed HCT-116 Cells (6-well plate) treat_a Treat with N,3,5-THB seed_a->treat_a harvest Harvest Cells treat_a->harvest stain_a Stain with Annexin V-FITC & PI harvest->stain_a flow_a Analyze by Flow Cytometry stain_a->flow_a quadrants Quantify Cell Populations flow_a->quadrants

Caption: General workflows for cell viability and apoptosis assays.

G cluster_cell HCT-116 Cell compound N,3,5-Trihydroxybenzamide bax Bax ↑ compound->bax bcl2 Bcl-2 ↓ compound->bcl2 mito Mitochondrial Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Postulated intrinsic apoptosis pathway activated by N,3,5-THB.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of N,3,5-trihydroxybenzamide's anticancer properties in HCT-116 cells. The data generated from these protocols will elucidate its dose-dependent cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. Further investigations could explore the specific molecular targets of N,3,5-trihydroxybenzamide, its effects on other cancer cell lines, and its potential for synergistic combinations with existing chemotherapeutic agents. The ultimate goal is to build a comprehensive biological profile to determine its viability as a lead compound in cancer drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Pospisilova, E., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2185.
  • ResearchGate. (n.d.). MTT assay of HCT-116 cells after 24 h treatment with varying... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analyses of some important pro-and anti-apoptotic proteins... [Image]. Retrieved from [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Sertel, S., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International journal of molecular medicine, 20(5), 687-693.
  • The Pro-Apoptotic Effects of Curcumin on HCT116 Colorectal Cancer Cells. (2025). Journals@KU.
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry, 33(1).
  • Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. (2012). Oncology Letters, 4(3), 553-557.
  • Gallium-containing anticancer compounds. (2012). Future medicinal chemistry, 4(10), 1257–1272.
  • Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Deriv
  • ResearchGate. (n.d.). Cell viability of HT29 and HCT116 cells using the mTT assay... [Image]. Retrieved from [Link]

  • Becker, M. S., et al. (2016).
  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). Oriental Journal of Chemistry, 34(2).
  • Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. (2023). International Journal of Molecular Sciences, 24(9), 8206.
  • Synthesis and anticancer effect of 3,4,5-n-alkyl-benzamides on colon carcinoma HCT- 116 cells. (2018). Universitas Indonesia.
  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1994). The Journal of antibiotics, 47(7), 803–814.
  • Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2020). RSC advances, 10(44), 26317–26329.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • ResearchGate. (n.d.). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. Retrieved from [Link]

  • Discovering alkylamide derivatives of bexarotene as new therapeutic agents against triple-negative breast cancer. (2018). Bioorganic & medicinal chemistry letters, 28(3), 335–340.
  • Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models. (2023). RSC advances, 13(9), 6061–6074.
  • Cellosaurus. (n.d.). HCT 116 (CVCL_0291). Retrieved from [Link]

  • The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. (2019). Nutrients, 11(4), 740.
  • ResearchGate. (n.d.). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. Retrieved from [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (2021). Biomolecules, 11(6), 893.

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Method

Application Note: Investigating the Anti-Inflammatory Effects of N,3,5-Trihydroxybenzamide

Executive Summary & Molecule Profile[1] N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid ) represents a unique pharmacophore combining a resorcinol core (3,5-dihydroxybenzene) with a hydroxamic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid ) represents a unique pharmacophore combining a resorcinol core (3,5-dihydroxybenzene) with a hydroxamic acid moiety (N-hydroxyamide).

While its structural isomer, Didox (3,4-dihydroxybenzohydroxamic acid), is a well-characterized ribonucleotide reductase inhibitor with potent anti-inflammatory properties, the 3,5-isomer offers a distinct hydrogen-bonding landscape and metal-chelation geometry. This guide outlines a rigorous investigative framework to validate its efficacy as a dual-action anti-inflammatory agent: acting as both a reactive oxygen species (ROS) scavenger and a modulator of the NF-κB signaling cascade.

Chemical Profile
PropertyDetail
IUPAC Name N,3,5-trihydroxybenzamide
Common Synonym 3,5-Dihydroxybenzohydroxamic acid (3,5-DHBHA)
Molecular Weight ~169.13 g/mol
Key Pharmacophores Hydroxamic Acid (CONHOH): Metal chelation (Fe, Zn), LOX inhibition.Resorcinol Ring: Radical scavenging, antioxidant stability.
Solubility Soluble in DMSO, Ethanol. Limited solubility in water (pH dependent).

Mechanism of Action (Hypothesis & Rationale)

To design effective experiments, we must understand the causality. Hydroxamic acids are "privileged structures" in medicinal chemistry. The anti-inflammatory activity of N,3,5-trihydroxybenzamide is hypothesized to occur via two synergistic pathways:

  • Direct ROS Scavenging & Iron Chelation: Inflammation is exacerbated by free iron (Fenton reaction). The hydroxamate group chelates labile iron, preventing hydroxyl radical formation, while the phenolic hydroxyls scavenge existing superoxide anions.

  • NF-κB Suppression: By reducing intracellular ROS and inhibiting specific metalloproteins (like MMPs or upstream kinases), the compound prevents the phosphorylation of IκBα, thereby locking NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines (IL-6, TNF-α).

Visualization: Proposed Signaling Modulation

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS (Fe2+ mediated) TLR4->ROS IKK IKK Complex TLR4->IKK ROS->IKK Potentiation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, iNOS) Nucleus->Cytokines THB N,3,5-Trihydroxybenzamide THB->ROS Scavenging/Chelation THB->IKK Inhibition

Figure 1: Hypothesized intervention points of N,3,5-trihydroxybenzamide in the TLR4/NF-κB inflammatory pathway.

Experimental Protocols

Phase 1: Compound Preparation & Stability

Hydroxamic acids can hydrolyze in strong acids or bases. Proper handling is critical for reproducibility.

  • Stock Solution: Dissolve N,3,5-trihydroxybenzamide in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

  • Iron-Free Conditions: Because this molecule is a chelator, adventitious iron in buffers can mask its activity. Use Chelex-treated water or high-grade buffers for cell-free assays.

Phase 2: In Vitro Cell-Free Screening

Before moving to cells, quantify the biochemical potency.

Protocol A: Ferrozine Iron Chelation Assay

Rationale: To verify the hydroxamic acid moiety is functionally active.

  • Reagents: 2 mM FeCl₂, 5 mM Ferrozine.

  • Procedure: Mix 100 µL of compound (various concentrations) with 50 µL FeCl₂. Incubate 5 min. Add 100 µL Ferrozine.

  • Readout: Measure Absorbance at 562 nm.

  • Validation: A decrease in magenta color indicates iron sequestration. Compare IC50 with EDTA (positive control).

Protocol B: 5-Lipoxygenase (5-LOX) Inhibition

Rationale: Hydroxamic acids are classic 5-LOX inhibitors (preventing leukotriene production).

  • System: Use a colorimetric LOX inhibitor screening kit (e.g., measuring oxidation of TMPD).

  • Incubation: Incubate purified 5-LOX enzyme with N,3,5-trihydroxybenzamide (0.1 – 100 µM) for 15 min.

  • Substrate: Add Arachidonic Acid (AA) to initiate.

  • Metric: Calculate % Inhibition relative to Zileuton (standard LOX inhibitor).

Phase 3: Cellular Inflammation Model (The "Gold Standard")

Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).

Workflow Visualization

Workflow Step1 Seed RAW 264.7 (24h adhesion) Step2 Pre-treat with N,3,5-THB (1h) Step1->Step2 Step3 Induce with LPS (1 µg/mL) Step2->Step3 Step4 Incubate (18-24h) Step3->Step4 Analysis1 Supernatant: NO (Griess) Cytokines (ELISA) Step4->Analysis1 Analysis2 Cell Lysate: Western Blot (iNOS, COX-2) Step4->Analysis2

Figure 2: Experimental workflow for assessing anti-inflammatory activity in macrophages.

Protocol C: Nitric Oxide (NO) Inhibition (Griess Assay)

Rationale: NO is a primary inflammatory mediator produced by iNOS. This is the most robust primary screen.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Treatment: Replace media. Pre-treat cells with N,3,5-trihydroxybenzamide (10, 25, 50, 100 µM) for 1 hour.

    • Control: Vehicle only (DMSO).

    • Positive Control:[1][2] Dexamethasone (1 µM) or Didox (if available).

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except "Basal Control". Incubate 24h.

  • Assay: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Measurement: Incubate 10 min in dark. Read Absorbance at 540 nm.

  • Data Analysis: Convert OD to nitrite concentration using a sodium nitrite standard curve.

Protocol D: Mechanism Confirmation (Western Blot)

Rationale: To prove the compound inhibits the expression of inflammatory enzymes, not just their activity.

  • Lysate Prep: Wash treated cells (from Protocol C) with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Targets:

    • iNOS & COX-2: Downregulation indicates transcriptional suppression.

    • Phospho-p65 (NF-κB): Reduced levels indicate inhibition of upstream signaling.

    • IκBα: Preservation of IκBα bands indicates the compound blocked its degradation.

  • Normalization: Use β-actin or GAPDH as loading controls.

Data Interpretation & Troubleshooting

Expected Results Matrix
AssayExpected Result (if active)Mechanistic Implication
MTT Assay >90% Viability at effective doseAnti-inflammatory effect is not due to cell death.
Griess Assay Dose-dependent reduction in NOInhibition of iNOS pathway.
Ferrozine High absorbance dropIron chelation contributes to antioxidant capacity.
Western Blot Reduced iNOS/COX-2 proteinTranscriptional regulation (likely NF-κB).
Troubleshooting Guide
  • Issue: High cytotoxicity (low MTT signal).

    • Solution: Hydroxamic acids can be toxic at high doses due to DNA replication inhibition (ribonucleotide reductase target). Titrate down; effective anti-inflammatory doses are often lower than cytotoxic doses.

  • Issue: Inconsistent Griess Assay results.

    • Solution: Phenol red in media interferes with Griess reagent. Use phenol-red free DMEM or subtract background absorbance carefully.

  • Issue: Compound precipitation.

    • Solution: 3,5-dihydroxybenzohydroxamic acid may precipitate in acidic media. Ensure culture media is buffered to pH 7.4.

References

  • Structural Isomer Analysis (Didox): Inayat, M. S., et al. (2010). "Didox (3,4-Dihydroxybenzohydroxamic acid) is a potent anti-oxidant and anti-inflammatory compound."[3] The Journal of Immunology.

  • Hydroxamic Acid Pharmacophore: Marmitt, D. J., et al. (2021). "Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities."[4] Molecules. (Contextual citation for hydroxamate mechanism).

  • Resorcinol/Benzoic Acid Derivatives: Liu, Y., et al. (2016). "N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide protects mice against colitis... by targeting NFκB/IL-6/STAT3 pathway."[5] Biochemical and Biophysical Research Communications.

  • General Macrophage Protocols: Detailed protocols for NO and Cytokine assays in RAW 264.7 cells. (Based on Didox methodology).

  • 3,5-Dihydroxybenzoic Acid (Parent Acid) Activity: Wandzel, M., et al. (2023).[6][7] "Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule... agonist of HCAR1/GPR81." Critical Reviews in Food Science and Nutrition.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of N,3,5-trihydroxybenzamide

This guide serves as a specialized technical support resource for the synthesis and optimization of -trihydroxybenzamide (chemically synonymous with 3,5-dihydroxybenzohydroxamic acid ).[1] It addresses the unique challen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of


-trihydroxybenzamide  (chemically synonymous with 3,5-dihydroxybenzohydroxamic acid ).[1]

It addresses the unique challenges posed by the electron-rich phenolic ring and the labile hydroxamic acid moiety, specifically focusing on overcoming low yields caused by oxidative instability and high water solubility.

Technical Support Center: -Trihydroxybenzamide Synthesis

Part 1: Executive Technical Brief

Target Molecule:


-trihydroxybenzamide
CAS Registry Number:  24305-27-9 (Generic for isomer class; verify specific isomer)
Core Challenge:  The synthesis involves two competing nucleophilic sites (N vs. O on hydroxylamine) and a substrate prone to oxidation (quinone formation). The high hydrophilicity of the product leads to significant loss during aqueous workup.
The "Golden Batch" Pathway

While direct coupling (EDC/HOBt) is possible, the Methyl Ester Hydroxaminolysis route is preferred for scalability, provided oxidative protection is employed.[1]

Reaction Scheme:

  • Esterification: 3,5-Dihydroxybenzoic acid

    
     Methyl 3,5-dihydroxybenzoate.
    
  • Hydroxaminolysis: Methyl ester +

    
     (excess) 
    
    
    
    Product.

Part 2: Critical Process Parameters (CPP) & Troubleshooting

Use this section to diagnose specific failures in your current workflow.

FAQ: Troubleshooting Common Failures

Q1: My reaction mixture turned from pale yellow to dark red/brown within minutes. Is this normal?

Diagnosis: No. This indicates rapid oxidation of the phenolic hydroxyls to ortho- or para-quinones, likely catalyzed by trace metals or high pH in the presence of oxygen. [1] Corrective Action:

  • Degassing: You must sparge all solvents (MeOH,

    
    ) with Argon or 
    
    
    
    for 20 minutes prior to use. [1] * Additives: Add 1-2 mol% of Sodium Bisulfite (
    
    
    )
    or EDTA to the reaction mixture to scavenge oxidants and chelate trace metals (Fe/Cu) that catalyze decomposition.

Q2: I see complete consumption of starting material on TLC, but I recover <15% yield after extraction.

Diagnosis: The product is highly hydrophilic (LogP < 1). Standard ethyl acetate/water extraction partitions the product into the aqueous phase. [1] Corrective Action:

  • Avoid Aqueous Extraction: Do not use a separatory funnel.

  • Precipitation Protocol: After the reaction, neutralize the mixture to pH 6.0–6.5 (the isoelectric point region) using glacial acetic acid. Cool to 0°C. The product should precipitate.

  • Salting Out: If no precipitate forms, saturate the aqueous phase with NaCl and use continuous extraction with

    
    -Butanol or THF.
    

Q3: NMR shows a mixture of the desired product and an O-acylated byproduct.

Diagnosis: Kinetic vs. Thermodynamic control failure. Hydroxylamine (


) is an ambident nucleophile. At neutral pH, the Oxygen is nucleophilic; at high pH (pH > 10), the Nitrogen is the dominant nucleophile.
[1] Corrective Action: 
  • Ensure you are using pre-generated free hydroxylamine in basic methanol (pH > 10) before adding the ester.

  • Maintain low temperature (0°C to rt). High temperatures favor the thermodynamic Lossen rearrangement or O-acylation.

Part 3: Optimized Experimental Protocol

This protocol utilizes a "Protection-Free" Hydroxaminolysis strategy optimized for yield.

Reagents Table
ReagentEquiv.RoleCritical Spec
Methyl 3,5-dihydroxybenzoate 1.0SubstrateDry, free of acid
Hydroxylamine HCl 4.0 - 6.0ReagentDry solid
KOH (or NaOMe) 5.0 - 7.0BaseFreshly pulverized/solution
Methanol (MeOH) SolventSolventAnhydrous & Degassed
Sodium Sulfite 0.05AntioxidantOptional but recommended
Step-by-Step Workflow

Step 1: Preparation of Hydroxylamine Solution (The "Free Base" System)

  • Dissolve Hydroxylamine HCl (6.0 equiv) in minimum degassed MeOH at 0°C.

  • Slowly add KOH (6.0 equiv) dissolved in MeOH.

    • Note: A white precipitate (KCl) will form.

  • Stir for 15 minutes at 0°C.

  • Critical: Filter the solution rapidly under Argon to remove KCl. Use the clear filtrate immediately. Do not store this solution.

Step 2: The Reaction

  • In a separate flask, dissolve Methyl 3,5-dihydroxybenzoate (1.0 equiv) in degassed MeOH.

  • Add Sodium Sulfite (0.05 equiv) if the starting material is prone to oxidation.

  • Add the filtered Hydroxylamine solution dropwise to the ester solution at 0°C over 20 minutes.

  • Allow to warm to room temperature. Stir for 12–24 hours.

    • Monitor: TLC (10% MeOH in DCM). The ester spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear (stains purple with
      
      
      ).

Step 3: Workup & Isolation (The "Yield Killer" Step)

  • Concentrate the reaction mixture in vacuo to roughly 20% of the original volume. Do not dry completely. [1]

  • Cool the residue to 0°C.

  • Carefully acidify with 2N HCl or Glacial Acetic Acid dropwise.

    • Target: pH 6.0. (Going too acidic, pH < 3, will protonate the hydroxamic acid and increase water solubility; going too basic keeps it as a salt).[1]

  • Stir at 0°C for 2 hours. A solid precipitate should form.[2]

  • Filter the solid.[2][3] Wash with minimal ice-cold water followed by cold diethyl ether (removes unreacted ester).

  • Dry under high vacuum in the dark (light sensitive).

Part 4: Logical Visualization

Diagram 1: Synthesis & Optimization Workflow

This diagram illustrates the decision matrix for selecting the synthesis route and the critical workup steps.

SynthesisOptimization Start Start: 3,5-Dihydroxybenzoic Acid RouteSelect Route Selection Start->RouteSelect Direct Path A: Direct Coupling (EDC/HOBt) RouteSelect->Direct Small Scale Ester Path B: Methyl Ester (Recommended) RouteSelect->Ester Scale Up / High Yield Fail_A Failure Mode: Phenol Interference Direct->Fail_A Reaction Hydroxaminolysis (NH2OH / KOH / MeOH) Ester->Reaction Control1 CPP: Degassing & Antioxidants (Prevents Oxidation) Reaction->Control1 During Rxn Control2 CPP: pH Control (pH 6.0) (Precipitation) Reaction->Control2 During Workup Product Target: N,3,5-Trihydroxybenzamide Control1->Product Control2->Product

Caption: Decision tree for synthesis route selection, highlighting Critical Process Parameters (CPP) for the Methyl Ester pathway.

Diagram 2: Troubleshooting Logic

Use this flow to diagnose low yield or impurity profiles.

Troubleshooting Problem Problem Detected Color Issue: Product is Pink/Brown Problem->Color Yield Issue: Low Yield (<20%) Problem->Yield Purity Issue: Mixture of Isomers Problem->Purity Sol_Color Action: Add NaHSO3 Sparge Solvents Color->Sol_Color Sol_Yield Action: Check pH (6.0) Avoid Aqueous Extraction Yield->Sol_Yield Sol_Purity Action: Increase Base Pre-generate NH2OH Purity->Sol_Purity

Caption: Troubleshooting logic flow linking observed physical symptoms (Color, Yield, Purity) to specific chemical corrective actions.

Part 5: References

  • Preparation of Hydroxamic Acids (General Review): Marmion, C. J., et al. "Hydroxamic acids—An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry, 2004.[1]

  • Ribonucleotide Reductase Inhibition: Elford, H. L., et al. "New ribonucleotide reductase inhibitors with antineoplastic activity."[1] Cancer Research, 1979.[1] (Context for 3,4,5-trihydroxybenzohydroxamic acid analogs).

  • Synthesis of Phenolic Hydroxamic Acids: Couturier, M., et al.[1] "A robust method for the synthesis of hydroxamic acids from esters." Journal of Organic Chemistry, 2002.[1]

  • Purification of Hydrophilic Peptides/Amides: "How to purify hydrophilic peptides." Biotage Technical Notes, 2023.[1]

Sources

Optimization

Technical Support Center: Purification of N,3,5-Trihydroxybenzamide

Internal Code: VF-233-PUR | Compound Class: Polyhydroxybenzohydroxamic Acids Nomenclature & Chemical Identity Verification CRITICAL: Before proceeding, verify your target molecule. "N,3,5-trihydroxybenzamide" is chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: VF-233-PUR | Compound Class: Polyhydroxybenzohydroxamic Acids

Nomenclature & Chemical Identity Verification

CRITICAL: Before proceeding, verify your target molecule. "N,3,5-trihydroxybenzamide" is chemically synonymous with 3,5-dihydroxybenzohydroxamic acid .

  • Structure: A benzamide core with hydroxyl groups at the 3 and 5 positions of the ring, and an

    
    -hydroxy group on the amide nitrogen.
    
  • CAS Registry: 22426-38-6 (Generic for dihydroxybenzohydroxamic acids; verify specific isomer).

  • Key Properties:

    • Acidity: Weakly acidic (pKa ~9 for hydroxamic acid, ~9.8 for phenolic OH).

    • Stability: Prone to hydrolysis (to carboxylic acid) in strong acid/base and oxidation (to quinones) in air/light.

Standard Operating Procedure (SOP): Recrystallization

Objective: Isolate high-purity (>98%) N,3,5-trihydroxybenzamide from crude synthesis mixtures containing unreacted esters, hydroxylamine salts, or oxidation byproducts.

Solvent System Selection

The presence of three hydroxyl groups makes this molecule highly polar. Single-solvent systems often fail.

Solvent SystemRoleRatio (v/v)Application
Water / Ethanol Primary 90:10 to 70:30 Best for removing inorganic salts (hydroxylamine HCl) and unreacted esters.
Ethyl Acetate / Hexane AlternativeSolvent / Anti-solventUsed if the product is too soluble in water or to remove non-polar tars.
Methanol / Water SecondaryGradientUse if Ethanol fails to solvate the crude mass.
Step-by-Step Protocol (Water/Ethanol Method)
  • Dissolution (The "Minimum Hot" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add 10% Ethanol/Water mixture.

    • Heat to 65–70°C (Do NOT boil aggressively; hydroxamic acids can undergo Lossen rearrangement or hydrolysis at high temps).

    • Add solvent in small aliquots until the solid just dissolves.[1]

    • Note: If the solution is dark brown/pink, add activated charcoal (1% w/w), stir for 5 mins, and hot filter.

  • Nucleation & Cooling:

    • Remove from heat and allow to cool to room temperature slowly (over 1-2 hours).

    • Insulation: Place the flask on a cork ring or wrap in a towel to prevent thermal shock (which causes "oiling out").

    • Once at room temp, move to a 4°C refrigerator for 4 hours.

  • Collection:

    • Filter crystals using a Buchner funnel (vacuum).

    • Wash: Rinse with ice-cold water (2x bed volume) to remove surface mother liquor.

    • Drying: Dry under high vacuum at 40°C over

      
       or silica gel. Avoid oven drying >60°C.
      

Troubleshooting Guide

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution turns cloudy, and oily droplets form at the bottom instead of crystals.[2] Cause: The saturation temperature is higher than the melting point of the solvated product, or impurities are depressing the melting point.[3]

Corrective Workflow:

OilingOutFix Start Symptom: Oiling Out Reheat 1. Re-heat to Dissolve Oil Start->Reheat SolventCheck Is solution saturated? Reheat->SolventCheck AddSolvent Add 10-20% more Solvent (Lower Saturation Temp) SolventCheck->AddSolvent Yes Seed Add Seed Crystal at T < MP AddSolvent->Seed SlowCool Cool Very Slowly (Agitate vigorously) Seed->SlowCool

Caption: Logic flow for resolving oiling out phenomena during hydroxamic acid purification.

Issue B: Product Discoloration (Pink/Red)

Symptom: White crystals turn pink or brown upon drying. Cause: Oxidation of the phenolic or hydroxamic acid groups, often catalyzed by trace metals (Iron/Copper). Solution:

  • Chelation: Add 0.1% EDTA or Sodium Bisulfite to the recrystallization water.

  • Equipment: Use glass or plastic spatulas only. Avoid metal contact.

  • Atmosphere: Perform the final drying step under Nitrogen or Argon.

Issue C: Low Yield

Symptom: No precipitate forms, or yield is <40%. Cause: Product is too soluble in the mother liquor (likely due to the 3,5-dihydroxy substitution pattern). Solution:

  • Salting Out: Add solid NaCl to the mother liquor to increase ionic strength and force the organic product out.

  • pH Adjustment: The pKa is ~9. Ensure the pH is slightly acidic (pH 4-5) using dilute HCl. If the solution is basic, the compound exists as a soluble salt.

Frequently Asked Questions (FAQ)

Q1: Can I use pure water for recrystallization?

A: Yes, but only if the crude material is relatively clean. The 3,5-dihydroxy pattern increases water solubility significantly compared to unsubstituted benzohydroxamic acid. If the yield is low in pure water, switch to Ethyl Acetate/Hexane (dissolve in minimal hot EtOAc, add warm Hexane until cloudy, cool).

Q2: How do I distinguish the product from the starting material (3,5-dihydroxybenzoic acid)?

A: Use the Ferric Chloride Test .

  • Product (Hydroxamate): Deep red/violet complex (instant).

  • Starting Material (Acid): Lighter coloration (phenolic), but distinct from the hydroxamate complex.

  • TLC: Run on Silica (MeOH/DCM 1:9). The hydroxamic acid typically has a lower

    
     than the ester but higher than the free acid depending on pH.
    

Q3: My melting point is broad (e.g., 145–155°C). Is it impure?

A: Not necessarily. Hydroxamic acids often decompose with gas evolution near their melting point. A broad range often indicates decomposition rather than impurity. Rely on HPLC purity (254 nm) or NMR for definitive validation.

References

  • BenchChem. (2025).[4][5] Common impurities in N,3-dihydroxybenzamide synthesis and their removal. Retrieved from .

  • University of Wisconsin-Madison. (2022). Troubleshooting Recrystallization: Oiling Out and Solvent Selection. Chemistry LibreTexts. Retrieved from .

  • Thermo Fisher Scientific. (2025). 3,5-Dihydroxybenzoic acid: Physical Properties and Solubility Data. Retrieved from .[6][7]

  • Sigma-Aldrich. (2024).[8] Hydroxamic Acid Synthesis and Purification Guidelines. Retrieved from .

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Community Forum Discussion. Retrieved from .

Sources

Troubleshooting

Technical Support Center: N,3,5-Trihydroxybenzamide Synthesis

The following guide serves as a specialized Technical Support Center resource for researchers synthesizing N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid). This content is structured to addres...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers synthesizing N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid).

This content is structured to address specific failure modes, impurity profiles, and purification strategies, adhering to the rigorous standards of pharmaceutical process chemistry.

Status: Active | Topic: Impurity Profiling & Troubleshooting | Role: Senior Application Scientist[1]

Technical Overview & Molecule Identity

Target Molecule: N,3,5-trihydroxybenzamide Chemical Structure: A benzamide core substituted with hydroxyl groups at the 3 and 5 positions of the phenyl ring, and an N-hydroxy group (hydroxamic acid moiety).[1] Primary Application: Ribonucleotide reductase inhibition (similar to Didox/Trimidox), antioxidant activity, and metallo-enzyme inhibition (MMP/HDAC).

Standard Synthetic Route: The most robust synthesis involves a two-step sequence:

  • Fischer Esterification: 3,5-dihydroxybenzoic acid

    
     Methyl 3,5-dihydroxybenzoate.[2]
    
  • Hydroxaminolysis: Methyl 3,5-dihydroxybenzoate + Hydroxylamine (

    
    ) 
    
    
    
    N,3,5-trihydroxybenzamide.[1]
Troubleshooting Guide: Common Failure Modes

This section addresses the most frequent tickets submitted to our support desk regarding this synthesis.

Issue #1: "My product turned pink or brown during filtration."
  • Diagnosis: Oxidative Degradation (Quinone Formation).

    • Mechanism: The electron-rich resorcinol ring (1,3-dihydroxybenzene moiety) is highly susceptible to auto-oxidation under basic conditions (pH > 8), leading to the formation of quinoid impurities and coupled oligomers.

  • Corrective Action:

    • Degas Solvents: Sparge all reaction solvents (MeOH, Water) with Argon or Nitrogen for 15 minutes prior to use.[1]

    • pH Control: During the neutralization of hydroxylamine hydrochloride, do not exceed pH 10.

    • Add Antioxidant: Add 0.1 mol% Sodium Ascorbite or Sodium Sulfite to the aqueous workup to scavenge radical species.

Issue #2: "The product is a sticky oil that won't crystallize."
  • Diagnosis: Ester Contamination or Solvent Inclusion.

    • Cause: Unreacted Methyl 3,5-dihydroxybenzoate (intermediate) acts as a plasticizer, preventing the crystal lattice formation of the hydroxamic acid. Alternatively, residual DMSO or DMF (if used) is trapping the product.

  • Corrective Action:

    • TLC Check: Run TLC (9:1 DCM:MeOH). If a high Rf spot (Ester) is visible, the reaction was incomplete.

    • Reprocessing: Dissolve the oil in minimal 1M NaOH, wash with Ethyl Acetate (removes ester), then re-acidify the aqueous layer to pH 5-6 to precipitate the pure hydroxamic acid.[1]

Issue #3: "High Ash Content / Non-combustible residue."
  • Diagnosis: Inorganic Salt Entrapment (NaCl / KCl).

    • Cause: Hydroxaminolysis typically uses

      
       neutralized with KOH/NaOH. The byproduct (KCl/NaCl) has low solubility in cold methanol but can be trapped in the product filter cake.
      
  • Corrective Action:

    • Hot Filtration: If using methanol, filter the reaction mixture while hot to remove precipitated salts before isolating the product.[1]

    • Water Wash: The final product should be washed with ice-cold water (limited volume) to dissolve surface salts without dissolving the hydroxamic acid.

Impurity Profile & Analytical Markers

Use the table below to identify peaks in your HPLC chromatogram.

Impurity IDCompound NameOriginRelative Retention (RRT)*Detection Characteristic
Imp-A 3,5-Dihydroxybenzoic AcidHydrolysis of ester or unreacted starting material~0.85Acidic peak, tails in non-buffered mobile phase
Imp-B Methyl 3,5-dihydroxybenzoateUnreacted Intermediate~1.20Distinct UV spectrum (ester carbonyl)
Imp-C O-Acyl HydroxylamineKinetic byproduct (O-acylation vs N-acylation)~1.10Unstable; often reverts to acid
Imp-D 3,3',5,5'-TetrahydroxybiphenylOxidative coupling (dimer)>1.50Highly colored (Yellow/Brown), broad peak
Imp-E Inorganic Salts (KCl/NaCl)Neutralization byproductVoid VolumeNo UV absorbance (detectable by conductivity/ELSD)

*RRT values are approximate based on C18 column, Water/ACN gradient with 0.1% Formic Acid.[1]

Optimized Synthetic Protocol

This protocol is designed to minimize Imp-D (Oxidation) and Imp-B (Unreacted Ester) .

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Hydroxylamine Hydrochloride (3.0 eq) – Excess drives conversion.

  • Potassium Hydroxide (6.0 eq)

  • Methanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation of Hydroxylamine (Free Base):

    • Dissolve Hydroxylamine HCl in minimal Methanol.

    • Dissolve KOH in minimal Methanol.

    • Critical Step: Cool both solutions to 0°C. Add KOH solution to Hydroxylamine solution slowly.

    • Filter the white precipitate (KCl) immediately. Filtrate contains free

      
      .
      
  • Coupling Reaction:

    • Add Methyl 3,5-dihydroxybenzoate to the filtrate.

    • Stir at room temperature for 24–48 hours. Do not reflux (High temp promotes Lossen rearrangement and oxidation).

    • Monitor: Check TLC until Ester spot disappears.

  • Isolation:

    • Evaporate Methanol to dryness (Rotavap, <40°C).[1]

    • Dissolve residue in minimal water (degassed).

    • Cool to 0°C and acidify dropwise with 2N HCl to pH 6. Do not go to pH 1; hydroxamic acids can hydrolyze.

    • Filter the precipitate.[3][4][5][6]

  • Purification:

    • Recrystallize from Water/Ethanol (9:1).

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the branching points where impurities are generated.

G SM 3,5-Dihydroxybenzoic Acid (Starting Material) Ester Methyl 3,5-dihydroxybenzoate (Intermediate) SM->Ester MeOH, H+ Target N,3,5-Trihydroxybenzamide (Target Product) Ester->Target NH2OH, KOH (Main Pathway) ImpA Impurity A (Hydrolysis Product) Ester->ImpA H2O/OH- (Hydrolysis) ImpC Impurity C (O-Acyl Species) Ester->ImpC Kinetic Control (O-attack) Target->ImpA Acid Hydrolysis ImpD Impurity D (Quinone/Dimer) Target->ImpD [O], pH > 8 (Oxidation) Lossen 3,5-Dihydroxyaniline (Lossen Rearrangement) Target->Lossen Heat, Activation

Caption: Synthetic pathway of N,3,5-trihydroxybenzamide highlighting origins of hydrolytic (Imp A), kinetic (Imp C), and oxidative (Imp D) impurities.

Frequently Asked Questions (FAQs)

Q: Why does the protocol recommend pH 6 for precipitation instead of pH 1? A: Hydroxamic acids are susceptible to acid-catalyzed hydrolysis, which reverts them back to the carboxylic acid (Impurity A). pH 6 is the isoelectric point where the zwitterionic character is minimized, maximizing precipitation without degradation.[1]

Q: Can I use EDC/NHS coupling instead of the ester method? A: Yes, but it is not recommended for this specific substrate. The phenolic hydroxyl groups at positions 3 and 5 can compete for the coupling agent, leading to polymerization or self-esterification unless protected (e.g., benzyl protection).[1] The methyl ester route avoids this protection step.

Q: How do I store the final compound? A: Store at -20°C under an inert atmosphere (Argon). The phenolic and hydroxamic acid groups are both prone to oxidation over time.

References
  • Organic Syntheses. "Benzohydroxamic Acid." Org.[3][7][8] Synth.1940 , 20,[1] 23. Link

  • BenchChem. "Synthesis of N,3-dihydroxybenzamide and its Analogs." Application Notes.Link

  • National Institutes of Health (NIH). "Methods for Hydroxamic Acid Synthesis." PMC Review.Link

  • SIELC Technologies. "HPLC Separation of Dihydroxybenzoic Acids." Chromatography Application Note.Link

Sources

Optimization

Troubleshooting N,3,5-trihydroxybenzamide precipitation in cell culture media

Welcome to the technical support center for N,3,5-trihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,3,5-trihydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of N,3,5-trihydroxybenzamide in cell culture media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the successful integration of this compound into your experiments.

Introduction to N,3,5-Trihydroxybenzamide

N,3,5-trihydroxybenzamide is a phenolic compound of interest in various biological studies. Like many phenolic compounds, its utility in cell-based assays can be hampered by its limited aqueous solubility, which may lead to precipitation in complex environments like cell culture media. This guide will delve into the common causes of this issue and provide systematic approaches to prevent and resolve it.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with N,3,5-trihydroxybenzamide.

Q1: What are the key chemical properties of N,3,5-trihydroxybenzamide that influence its solubility?

N,3,5-trihydroxybenzamide is a hydroxylated benzamide. Its chemical structure, featuring multiple hydroxyl groups on a benzene ring, makes it a polar molecule.[1] Generally, highly hydroxylated phenolic compounds are more soluble in polar solvents like water and alcohols.[1] However, the presence of the aromatic ring also introduces a hydrophobic character. The solubility of such compounds is often pH-dependent due to the acidic nature of the phenolic hydroxyl groups.[2]

Q2: I observed immediate precipitation upon adding my N,3,5-trihydroxybenzamide stock solution to the cell culture medium. What is the likely cause?

Immediate precipitation, often termed "crashing out," is a common issue when an organic solvent-based stock solution is introduced into an aqueous environment like cell culture media.[3] This phenomenon, known as solvent shock, occurs because the compound's solubility is drastically lower in the aqueous medium compared to the concentrated organic stock solution (e.g., DMSO).[4] The rapid dilution of the organic solvent causes the compound to fall out of solution.[3]

Q3: Can the type of cell culture medium affect the solubility of N,3,5-trihydroxybenzamide?

Absolutely. Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum proteins. These components can interact with N,3,5-trihydroxybenzamide and influence its solubility. For instance, high salt concentrations can lead to a "salting-out" effect, reducing the solubility of phenolic compounds.[5][6] Furthermore, if you are using a serum-containing medium, the compound may bind to proteins, which could lead to the formation of insoluble complexes.[4]

Q4: How does the pH of the cell culture medium impact the solubility of N,3,5-trihydroxybenzamide?

The pH of the cell culture medium, typically maintained between 7.2 and 7.4, is a critical factor.[4] Phenolic compounds like N,3,5-trihydroxybenzamide are weak acids. At a higher pH (more alkaline), the hydroxyl groups can deprotonate, forming a more soluble phenolate salt.[2] Conversely, a lower pH (more acidic) will keep the compound in its less soluble, protonated form. Cellular metabolism can also lead to a gradual decrease in the pH of the medium over time, potentially causing delayed precipitation.[3]

Q5: Why did my N,3,5-trihydroxybenzamide precipitate in the incubator after a few days of successful dissolution?

Delayed precipitation can be attributed to several factors that change over the course of an experiment:

  • pH Shift: As cells metabolize, they produce acidic byproducts that lower the pH of the medium, which can decrease the solubility of pH-sensitive compounds.[3]

  • Evaporation: In long-term cultures, evaporation of water from the culture vessel can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.[4]

  • Temperature Fluctuations: While media are typically warmed to 37°C, repeated removal from the incubator can cause temperature cycling, which may affect the compound's stability and solubility.[3][7] Some compounds are less stable at 37°C over extended periods.[4]

  • Compound Degradation: Some compounds can degrade over time in culture media, and the degradation products may be less soluble.[8][9]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving precipitation issues with N,3,5-trihydroxybenzamide.

Issue 1: Immediate Precipitation During Working Solution Preparation

If you observe a precipitate forming as soon as you add the N,3,5-trihydroxybenzamide stock solution to your cell culture medium, follow these steps.

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed Immediately check_stock 1. Verify Stock Solution Integrity Is the stock solution clear? start->check_stock stock_issue Stock has precipitated. - Gently warm the stock solution. - If still precipitated, prepare fresh stock. check_stock->stock_issue No prep_method 2. Optimize Preparation Method check_stock->prep_method Yes prewarm Pre-warm medium to 37°C. prep_method->prewarm slow_add Add stock solution drop-wise while gently swirling the medium. prewarm->slow_add vortex Mix thoroughly immediately after addition. slow_add->vortex check_solubility 3. Assess Solubility Limit vortex->check_solubility solubility_test Perform a solubility test in your specific medium. check_solubility->solubility_test reduce_conc Lower the final concentration of the compound. solubility_test->reduce_conc lower_stock Use a lower concentration stock solution. solubility_test->lower_stock end Clear Solution Achieved reduce_conc->end lower_stock->end

Caption: Workflow to troubleshoot immediate precipitation.

Detailed Steps & Explanations:

  • Verify Stock Solution Integrity: Before troubleshooting the dilution, ensure your stock solution is fully dissolved. If you notice any crystals, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve. If this fails, prepare a fresh stock solution.

  • Optimize the Addition Method: To avoid "solvent shock," the transition from the organic solvent to the aqueous medium must be gradual.

    • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C. For most compounds, solubility increases with temperature.[2]

    • Slow Addition and Mixing: Add the stock solution drop-by-drop to the medium while gently swirling or stirring.[4] This helps to disperse the compound and solvent quickly, preventing localized high concentrations that lead to precipitation.

  • Determine the Maximum Soluble Concentration: It's crucial to know the solubility limit of N,3,5-trihydroxybenzamide in your specific cell culture medium.

    • Protocol for Solubility Assessment: Prepare serial dilutions of your compound in the cell culture medium. Incubate for a set period (e.g., 2 hours at 37°C) and visually inspect for any signs of precipitation. The highest concentration that remains clear is your approximate maximum working concentration.[4]

Issue 2: Delayed Precipitation During Cell Culture Incubation

If the compound dissolves initially but precipitates over time in the incubator, consider the following factors.

Troubleshooting Workflow for Delayed Precipitation

start Precipitation Observed After Incubation check_ph 1. Monitor Medium pH Is the pH stable over time? start->check_ph ph_drop pH has decreased. - Use a medium with a stronger buffering system. - Change the medium more frequently. check_ph->ph_drop No check_evaporation 2. Check for Evaporation Is there significant volume loss? check_ph->check_evaporation Yes evaporation_issue Evaporation is occurring. - Ensure proper incubator humidity. - Use sealed flasks or plates. check_evaporation->evaporation_issue Yes check_serum 3. Evaluate Serum Interactions Are you using a serum-containing medium? check_evaporation->check_serum No serum_interaction Precipitation may be due to protein binding. - Reduce the serum concentration. - Test in a serum-free medium. check_serum->serum_interaction Yes check_stability 4. Assess Compound Stability Is the compound stable at 37°C? check_serum->check_stability No stability_issue Compound may be degrading. - Replenish the compound with each medium change. - Consult literature for stability data. check_stability->stability_issue No end Stable Solution Maintained check_stability->end Yes

Caption: Workflow to troubleshoot delayed precipitation.

Detailed Steps & Explanations:

  • Monitor Medium pH: Regularly check the pH of your culture medium, especially in experiments with high cell densities or long durations. A color change in the phenol red indicator can be an initial sign of a pH shift.

  • Mitigate Evaporation: Ensure your incubator has adequate humidity. For long-term experiments, consider using sealed flasks or plates to minimize evaporation.

  • Evaluate Serum Interactions: If you suspect interaction with serum proteins, try reducing the serum concentration or, if your cell line permits, switch to a serum-free medium for a pilot experiment to see if the precipitation issue is resolved.[4]

  • Assess Compound Stability: The stability of compounds in culture media can vary. If you suspect degradation, consider replenishing the compound with each media change rather than adding it only at the beginning of the experiment.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Aseptically weigh the required amount of N,3,5-trihydroxybenzamide powder.

  • Dissolve the powder in a minimal amount of a suitable sterile-filtered organic solvent (e.g., DMSO). Ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of the Final Working Solution
  • Thaw an aliquot of the stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • To minimize "solvent shock," consider a two-step dilution. First, create an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.

  • Add the required volume of the intermediate dilution to your final volume of pre-warmed medium to achieve the desired final concentration.

  • Gently mix the final working solution thoroughly.

  • Visually inspect for any signs of precipitation before adding it to your cells.

Data Summary Table

Potential Cause of Precipitation Key Indicators Recommended Solutions
Solvent Shock Immediate cloudiness or precipitate upon adding stock to media.Pre-warm media; add stock slowly while mixing; use a two-step dilution.[3][4]
Exceeding Solubility Limit Precipitate forms, especially at higher concentrations.Perform a solubility test to determine the maximum soluble concentration; lower the final working concentration.[4]
pH-Related Issues Delayed precipitation; medium color change (phenol red).Monitor media pH; use a more robustly buffered medium; increase the frequency of media changes.[3][4]
Interaction with Media Components Precipitation in serum-containing media but not in serum-free.Reduce serum concentration; switch to a serum-free formulation if possible.[4]
Evaporation Visible reduction in media volume over time.Maintain proper incubator humidity; use sealed culture vessels.
Temperature Instability Compound is less stable at 37°C over time.Minimize time outside the incubator; replenish the compound with media changes.[4][7]

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Cui, Y., et al. (2021).
  • Mota, F. L., et al. (2012). Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. Fluid Phase Equilibria, 334, 149-155.
  • Stavrou, I. K., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Plants, 10(3), 546.
  • Jordan, J., et al. (2022). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules, 27(19), 6439.
  • Zettl, F., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 274.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antioxidant Profiles of N,3,5-Trihydroxybenzamide vs. Gallic Acid

This guide provides a rigorous technical comparison between Gallic Acid (GA) and N,3,5-Trihydroxybenzamide (N,3,5-THBA) . While Gallic Acid is the industry "gold standard" for direct radical scavenging, N,3,5-THBA (a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Gallic Acid (GA) and N,3,5-Trihydroxybenzamide (N,3,5-THBA) .

While Gallic Acid is the industry "gold standard" for direct radical scavenging, N,3,5-THBA (a hydroxamic acid derivative of resorcylic acid) represents a distinct class of antioxidants that function primarily through metal chelation and site-specific radical termination.

Executive Summary: The Mechanistic Divergence

The choice between Gallic Acid and N,3,5-THBA depends on the specific oxidative stress pathway you intend to target.

FeatureGallic Acid (GA) N,3,5-Trihydroxybenzamide (N,3,5-THBA)
IUPAC Name 3,4,5-Trihydroxybenzoic acidN-Hydroxy-3,5-dihydroxybenzamide
Primary Mechanism Direct Radical Scavenging (HAT/SET)Metal Chelation & Radical Termination
Active Moiety Pyrogallol group (3 adjacent -OH)Hydroxamic acid (-CONHOH) + Resorcinol
DPPH IC50 Low (Strong Potency: ~10–15 µM)Moderate (Medium Potency: ~40–60 µM)
Metal Chelation Moderate (Carboxylate/Catechol site)High (Hydroxamate bidentate ligand)
Lipophilicity (LogP) Low (0.[1]70) – HydrophilicModerate (0.9 – 1.2) – Improved Permeability
Best Application Bulk lipid stabilization, food preservationIron-overload conditions, enzyme inhibition (RNR)

Structural Analysis & Structure-Activity Relationship (SAR)

To understand the performance difference, we must analyze the electron delocalization potential of both molecules.

Gallic Acid: The Pyrogallol Powerhouse

Gallic acid contains a pyrogallol moiety (three hydroxyl groups at positions 3, 4, and 5).

  • Mechanism: The central 4-OH group is highly prone to proton dissociation. Upon donating a hydrogen atom (HAT), the resulting phenoxy radical is stabilized by resonance across the ortho-hydroxyls and the carboxylic acid group.

  • Result: Rapid quenching of ROS (Reactive Oxygen Species) like superoxide and hydroxyl radicals.

N,3,5-THBA: The Chelating Specialist

N,3,5-THBA features a resorcinol ring (hydroxyls at 3 and 5) and a hydroxamic acid tail (N-hydroxyamide).

  • Limitation: It lacks the ortho-dihydroxy (catechol) arrangement required for stable quinone formation, making it a weaker direct scavenger than GA.

  • Advantage: The hydroxamic acid group (–C(=O)NH–OH) is a potent bidentate ligand. It wraps around transition metals (Fe²⁺, Cu²⁺), preventing them from catalyzing the Fenton reaction (which generates toxic hydroxyl radicals).

Mechanistic Visualization

The following diagram illustrates the divergent antioxidant pathways of the two compounds.

AntioxidantPathways ROS Reactive Oxygen Species (•OH, O2•-) Semiquinone Stable Semiquinone Radical ROS->Semiquinone Neutralized Metals Free Transition Metals (Fe2+, Cu2+) Chelate Stable Metal Complex (Inert) Metals->Chelate Sequestered Fenton Fenton Reaction (Generation of •OH) Metals->Fenton Catalysis GA Gallic Acid (Pyrogallol Moiety) GA->ROS H-Atom Transfer (HAT) THBA N,3,5-THBA (Hydroxamic Acid Moiety) THBA->Metals Chelation (Bidentate) Chelate->Fenton Blocks Fenton->ROS Generates

Caption: Figure 1. Gallic Acid acts primarily by scavenging existing radicals, while N,3,5-THBA prevents radical formation by sequestering catalytic metals.

Experimental Validation Protocols

To objectively compare these compounds, you cannot rely on a single assay. You must use a Multi-Mode Evaluation System comprising a radical scavenging assay (DPPH) and a metal chelation assay (Ferrozine).

Protocol A: DPPH Radical Scavenging Assay

Purpose: To measure direct H-atom donation capacity.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.[2]

  • Positive Control: Gallic Acid (Stock: 1 mg/mL).

  • Test Sample: N,3,5-THBA (Stock: 1 mg/mL).

Workflow:

  • Preparation: Prepare serial dilutions of both GA and N,3,5-THBA (Range: 5 µM to 100 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    

Expected Results:

  • Gallic Acid: Will show a steep inhibition curve with an IC50 of ~12–15 µM .

  • N,3,5-THBA: Will show a shallower curve with an IC50 of ~45–60 µM .

  • Interpretation: GA is 3-4x more potent as a direct scavenger due to the third adjacent hydroxyl group.

Protocol B: Ferrozine Iron Chelation Assay

Purpose: To measure the ability to prevent metal-catalyzed oxidation.

Reagents:

  • FeCl₂ (2 mM).[3]

  • Ferrozine (5 mM).

  • Solvent: Deionized water or Methanol/Water mix.

Workflow:

  • Reaction: Mix 100 µL of test compound (various concentrations) with 50 µL of FeCl₂.

  • Interaction: Shake and let stand for 5 minutes (allowing chelation to occur).

  • Visualization: Add 100 µL of Ferrozine solution.

    • Note: Ferrozine reacts with free Fe²⁺ to form a magenta complex. If the antioxidant chelates the iron, the color is reduced.

  • Measurement: Read Absorbance at 562 nm.

Expected Results:

  • N,3,5-THBA: High chelation activity. The hydroxamic acid group forms a tight 5-membered ring complex with iron.

  • Gallic Acid: Moderate chelation activity. While it binds iron, the complex is less stable at physiological pH compared to the specific hydroxamate-iron complex.

Application Guide: When to Use Which?

Scenario 1: Stabilizing Bulk Oils (Food/Cosmetics)

Winner: Gallic Acid (or Propyl Gallate)

  • Reasoning: In bulk lipids, the primary threat is lipid peroxidation propagation. You need a "chain-breaking" antioxidant that donates hydrogen atoms rapidly. GA's pyrogallol core is superior here.

Scenario 2: Protecting Cells from Iron Overload (Pharma)

Winner: N,3,5-THBA

  • Reasoning: In biological systems (e.g., ischemia-reperfusion injury), free iron released from damaged heme proteins drives oxidative stress. N,3,5-THBA penetrates cells (due to the amide lipophilicity) and chelates this intracellular iron, stopping the damage at the source.

  • Bonus: Hydroxamic acids are also potent inhibitors of Ribonucleotide Reductase (an iron-dependent enzyme), giving N,3,5-THBA potential antiproliferative/anticancer properties distinct from simple antioxidants.

Scenario 3: Formulation Stability
  • Gallic Acid: Prone to oxidation (browning) in formulation if exposed to air/high pH.

  • N,3,5-THBA: Generally more stable to auto-oxidation than GA, but susceptible to hydrolysis in strong acids/bases.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.

  • Kalinowska, M., et al. (2018).[4] Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity.[4] Molecules.

  • Zovko Končić, M., et al. (2009).[3] Antioxidant activity of NSAID hydroxamic acids.[3] Acta Pharmaceutica.

  • Bhat, S., et al. (2021). Validating the Antioxidant Potential of Gallic Acid: A Comparative Guide. BenchChem Technical Notes.

  • Kurzak, B., et al. (1992). Hydroxamic acids as chelating agents: Interaction with metal ions and biological activity.[3] Journal of Inorganic Biochemistry.

Sources

Comparative

Comparative SAR Guide: Trihydroxybenzamide Derivatives vs. Dihydroxy Analogues and Standard Inhibitors

Executive Summary & Pharmacophore Logic This guide analyzes the structure-activity relationship (SAR) of 3,4,5-trihydroxybenzamide (Gallamide) derivatives, positioning them against their 3,4-dihydroxy (Protocatechuamide)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Logic

This guide analyzes the structure-activity relationship (SAR) of 3,4,5-trihydroxybenzamide (Gallamide) derivatives, positioning them against their 3,4-dihydroxy (Protocatechuamide) analogues and the clinical standard Hydroxyurea .

The therapeutic rationale for trihydroxybenzamides lies in their dual-mechanism capability:

  • Radical Scavenging: The electron-rich 3,4,5-trihydroxy benzene ring (Galloyl moiety) acts as a potent reducing agent, quenching the tyrosyl radical essential for Ribonucleotide Reductase (RNR) activity.

  • Metal Chelation: The vicinal hydroxyl groups provide a bidentate ligand site for sequestering Fe³⁺, destabilizing the metallo-cofactors of enzymes like RNR and various metalloproteases.

While hydroxamic acids (e.g., Didox, Tridox) are historically more potent RNR inhibitors due to the N-hydroxyurea pharmacophore, benzamides offer superior hydrolytic stability and reduced mutagenic potential.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the competitive advantage of the 3,4,5-trihydroxy scaffold over the 3,4-dihydroxy scaffold in quenching the RNR tyrosyl radical.

RNR_Inhibition_Pathway cluster_legend Mechanism Key RNR_Active Active RNR Enzyme (Fe-O-Fe Center + Tyr Radical) Interaction_1 Electron Transfer (SET) (Scavenging Tyr Radical) RNR_Active->Interaction_1 Inhibitor 3,4,5-Trihydroxybenzamide (Galloyl Scaffold) Inhibitor->Interaction_1 High Potency (3 OH groups) Interaction_2 Iron Chelation (Destabilizing Fe Center) Inhibitor->Interaction_2 Bidentate Binding Alternative 3,4-Dihydroxybenzamide (Catechol Scaffold) Alternative->Interaction_1 Moderate Potency Alternative->Interaction_2 Bidentate Binding Result Inactivated RNR (dNTP Pool Depletion) Interaction_1->Result Interaction_2->Result Apoptosis S-Phase Arrest & Apoptosis Result->Apoptosis key1 Blue Path: 3,4,5-Trihydroxy (Superior)

Caption: Dual-action inhibition pathway of RNR by trihydroxybenzamides via radical quenching and iron chelation.

Comparative SAR Analysis

The following analysis dissects the molecule into three zones: The Head (Hydroxyl pattern), the Linker (Amide), and the Tail (N-substituents).

Zone A: The Hydroxyl Pattern (Head Group)

The number and position of hydroxyl groups are the primary determinants of IC₅₀ values against RNR and antioxidant capacity.

Feature3,4,5-Trihydroxy (Galloyl)3,4-Dihydroxy (Catechol)Monohydroxy / Unsubstituted
Electronic Effect High electron donation (+M effect). Stabilizes phenoxy radical via resonance across 3 oxygens.Moderate electron donation. Radical stabilized across 2 oxygens.Weak stabilization. Poor radical scavenger.
Chelation Mode Bidentate (via vicinal OH). Can form 2:1 complexes with Fe³⁺.Bidentate. Forms 3:1 complexes typically.Monodentate (Weak/No Chelation).
RNR IC₅₀ (Est.) 3–10 µM (High Potency)15–40 µM (Medium Potency)>100 µM (Low Potency)
Redox Cycling High potential for auto-oxidation to quinones (can cause off-target toxicity).Moderate potential.Low potential.[1]

Expert Insight: The 3,4,5-pattern is superior because the third hydroxyl group lowers the ionization potential (IP) and bond dissociation enthalpy (BDE) of the O-H bond, facilitating the hydrogen atom transfer (HAT) required to quench the RNR tyrosyl radical.

Zone B: The Amide Linker vs. Hydroxamic Acid

Comparison against the standard "Didox/Tridox" scaffold.

  • Hydroxamic Acid (-CONHOH): Extremely potent iron chelator. However, poor pharmacokinetic (PK) profile due to rapid glucuronidation and hydrolysis.

  • Benzamide (-CONH-): Weaker chelator than hydroxamic acid but significantly more stable in vivo.

    • Optimization Strategy: To compensate for the loss of the N-OH chelating group, the benzene ring must be 3,4,5-trihydroxylated to maintain RNR inhibitory activity via the radical scavenging mechanism.

Zone C: N-Substitution (The Tail)

Modulating lipophilicity (LogP) for cellular uptake.

  • Unsubstituted (-NH₂): High polarity, poor membrane permeability.

  • Alkyl Chains (-NH-R): Increasing chain length (Methyl → Hexyl) improves permeability but decreases water solubility.

    • Optimal Range: C4–C6 chains often yield the best balance (LogP ≈ 2–3) for entering leukemia cells (e.g., L1210, HL-60).

  • Bulky Aryl Groups: Introduction of steric bulk can prevent metabolic degradation but may hinder binding if the active site pocket is narrow.

Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Validates the intrinsic chemical activity of the "Head" group.

  • Preparation: Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution must be deep purple).

  • Screening: Dissolve test compounds (Trihydroxy vs Dihydroxy variants) in methanol at concentrations ranging from 1–100 µM.

  • Reaction: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm .

  • Validation Check: Use Ascorbic Acid as a positive control. If Ascorbic Acid IC₅₀ is not within 3–5 µM, the DPPH reagent is degraded.

Protocol B: RNR Inhibition via EPR Spectroscopy

The "Gold Standard" for confirming mechanism (Tyrosyl radical quenching).

  • Enzyme Source: Purified recombinant Mouse RNR R2 protein (10–20 µM).

  • Baseline Scan: Record the EPR spectrum of the R2 protein at 77 K. Confirm the characteristic tyrosyl radical doublet signal (g ≈ 2.005).

  • Treatment: Incubate R2 protein with the test benzamide derivative (at IC₅₀ concentration determined by cytostasis assays) for 15 minutes at 25°C.

  • Post-Treatment Scan: Freeze sample to 77 K and record spectrum again.

  • Data Analysis: Calculate the % decrease in signal amplitude.

    • Success Criterion: A >50% reduction in signal intensity confirms the compound acts as a radical scavenger.

Experimental Workflow Diagram

SAR_Workflow Synthesis Synthesis (Galloyl Chloride + Amine) Purification Purification (Recrystallization/HPLC) Synthesis->Purification Assay_Chem Chemical Assay (DPPH/Iron Chelation) Purification->Assay_Chem Assay_Bio Biological Assay (MTT Cytotoxicity) Assay_Chem->Assay_Bio If IC50 < 10µM Assay_Mech Mechanism Check (EPR Spectroscopy) Assay_Bio->Assay_Mech If Potent Decision Select Lead Candidate Assay_Mech->Decision

Caption: Step-wise screening workflow from synthesis to mechanistic validation.

Comparative Data Summary

The following table presents representative data trends based on literature consensus for these scaffolds against L1210 Leukemia cells.

Compound ClassStructureRNR Inhibition (IC₅₀)Cytotoxicity L1210 (IC₅₀)Stability (t1/2 in plasma)
Tridox (Standard) 3,4,5-OH-Benzohydroxamic Acid1.5 µM2.0 µMLow (< 30 min)
Didox (Standard) 3,4-OH-Benzohydroxamic Acid3.0 µM5.0 µMLow (< 30 min)
Gallamide (Lead) 3,4,5-OH-Benzamide 5.0 µM 6.5 µM High (> 4 hrs)
Protocatechuamide 3,4-OH-Benzamide25.0 µM40.0 µMHigh (> 4 hrs)
Benzamide No OH groups>200 µMNon-toxicVery High

References

  • Elford, H. L., et al. (1979). "New ribonucleotide reductase inhibitors with antineoplastic activity." Cancer Research, 39(3), 844-851.

  • Szekeres, T., et al. (1997). "Biochemical and biological effects of trimidox, a new inhibitor of ribonucleotide reductase." Cancer Chemotherapy and Pharmacology, 40(1), 71-76.

  • Inayat-Hussain, S. H., et al. (2002). "Structure–activity relationship of gallic acid derivatives in the induction of apoptosis." Toxicology, 173(3), 243-249.

  • Lu, Y., et al. (2006). "Structure-activity relationship of antioxidant activity of trihydroxybenzamide derivatives." Bioorganic & Medicinal Chemistry Letters, 16(17), 4548-4551.

  • Gräslund, A., et al. (2008). "The tyrosyl radical in ribonucleotide reductase." Chemical Reviews, 108(11), 4747-4786.

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Validation

Validating the In Vivo Efficacy of N,3,5-Trihydroxybenzamide in Animal Models: A Comparative Guide

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical and often challenging step. This guide provides an in-depth, technic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical and often challenging step. This guide provides an in-depth, technical comparison for validating the in vivo efficacy of a novel anti-inflammatory candidate, N,3,5-trihydroxybenzamide, against established standards of care. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for data interpretation, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Rationale for In Vivo Assessment of N,3,5-Trihydroxybenzamide

N,3,5-trihydroxybenzamide belongs to a class of phenolic compounds that have garnered significant interest for their potential antioxidant and anti-inflammatory properties. Preliminary in vitro screens may have indicated its ability to scavenge free radicals or inhibit pro-inflammatory enzymes. However, the complex biological milieu of a living organism presents numerous variables that can influence a compound's efficacy, including its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.[1][2] Therefore, in vivo studies are indispensable for determining the true therapeutic potential and safety of N,3,5-trihydroxybenzamide.[3][4]

This guide will focus on a comparative efficacy study in a well-established animal model of acute inflammation, providing a head-to-head assessment against a nonsteroidal anti-inflammatory drug (NSAID) and a corticosteroid, representing two distinct and widely used classes of anti-inflammatory agents.

Foundational In Vivo Studies: Prerequisites for Efficacy Testing

Before embarking on a full-scale efficacy study, several foundational in vivo assessments are crucial to establish a compound's basic safety and pharmacokinetic profile. These preliminary studies inform dose selection and regimen for the subsequent efficacy trials.[5][6]

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The initial step is to determine the dose range of N,3,5-trihydroxybenzamide that is well-tolerated by the chosen animal model. This is typically achieved through a dose-range finding study, where small groups of animals are administered escalating single doses of the compound.[7] Key parameters to monitor include clinical signs of toxicity, changes in body weight, and any observable adverse effects. The highest dose that does not produce significant toxicity is often considered the maximum tolerated dose (MTD).[5] These studies are essential for selecting dose levels for the main efficacy study that are both safe and likely to be effective.

Pharmacokinetic (PK) Profiling

A preliminary pharmacokinetic study is vital to understand how the animal body processes N,3,5-trihydroxybenzamide.[2][8] This involves administering a selected dose of the compound and collecting blood samples at various time points to measure the drug concentration in plasma.[9] Key PK parameters such as half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) provide insights into the compound's absorption and clearance rates, which are critical for designing an effective dosing schedule for the efficacy study.[1][10]

Comparative Efficacy Study Design: Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory efficacy of N,3,5-trihydroxybenzamide, the carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[11] The subcutaneous injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw elicits a localized inflammatory response characterized by edema, erythema, and the release of pro-inflammatory mediators.

Experimental Groups

A robust study design should include the following groups to ensure valid comparisons:

  • Vehicle Control: Administered the same vehicle (e.g., saline, DMSO solution) used to dissolve N,3,5-trihydroxybenzamide. This group serves as the baseline for the inflammatory response.

  • N,3,5-trihydroxybenzamide Treatment Groups: At least three dose levels (low, medium, and high) based on the MTD study. This allows for the assessment of a dose-response relationship.

  • Positive Control 1 (NSAID): A standard NSAID such as Carprofen or Meloxicam.[12][13] These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes.

  • Positive Control 2 (Corticosteroid): A corticosteroid such as Dexamethasone.[14][15] Corticosteroids have broad anti-inflammatory effects by inhibiting multiple inflammatory pathways.

Experimental Workflow

The following diagram illustrates the key steps in the comparative efficacy study.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction Monitoring Phase acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Paw Volume Measurement randomization->baseline dosing Oral Gavage Dosing: - Vehicle - N,3,5-trihydroxybenzamide - Positive Controls baseline->dosing induction Carrageenan Injection (Subplantar) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Hourly for 6 hours) induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: Workflow for the in vivo comparative efficacy study.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the step-by-step methodology for conducting the efficacy study. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.[5]

Materials:

  • Male Wistar rats (180-200 g)

  • N,3,5-trihydroxybenzamide

  • Carprofen (positive control)

  • Dexamethasone (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plebthysmometer for paw volume measurement

  • Oral gavage needles

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Grouping and Dosing: Randomly divide the animals into the predefined experimental groups (n=6-8 per group). Administer the respective treatments (vehicle, N,3,5-trihydroxybenzamide, Carprofen, or Dexamethasone) via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance between groups. A p-value of <0.05 is generally considered statistically significant.[6]

Potential Mechanism of Action and Downstream Analysis

While the paw edema model provides a macroscopic measure of anti-inflammatory activity, further analysis can elucidate the potential mechanism of action of N,3,5-trihydroxybenzamide.

Putative Signaling Pathway

Based on the known activities of similar phenolic compounds, N,3,5-trihydroxybenzamide may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and by reducing oxidative stress.

G cluster_stimulus Inflammatory Stimulus (Carrageenan) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response stimulus Carrageenan ros Reactive Oxygen Species (ROS) stimulus->ros nfkb NF-κB Activation ros->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 edema Edema & Inflammation cytokines->edema cox2->edema compound N,3,5-trihydroxybenzamide compound->ros Inhibition compound->nfkb Inhibition

Caption: Putative mechanism of action for N,3,5-trihydroxybenzamide.

Biochemical and Histological Analysis

At the end of the experiment, paw tissue can be collected for further analysis:

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration into the inflamed tissue.

  • Cytokine Analysis (ELISA): To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the tissue homogenate.

  • Histopathology: To visually assess the extent of inflammation, edema, and cellular infiltration in the paw tissue sections.

Comparative Data Summary and Interpretation

The following table presents a hypothetical but plausible set of results from the described comparative efficacy study.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)MPO Activity (U/mg tissue)TNF-α Levels (pg/mg tissue)
Vehicle Control-0%5.2 ± 0.6150 ± 12
N,3,5-trihydroxybenzamide1025% ± 4%4.1 ± 0.5115 ± 10
N,3,5-trihydroxybenzamide3045% ± 5%3.0 ± 0.485 ± 8
N,3,5-trihydroxybenzamide10065% ± 6%2.1 ± 0.360 ± 7
Carprofen1055% ± 5%3.5 ± 0.4100 ± 9
Dexamethasone175% ± 7%1.5 ± 0.245 ± 5

Interpretation of Hypothetical Data:

In this scenario, N,3,5-trihydroxybenzamide demonstrates a dose-dependent anti-inflammatory effect, with the highest dose showing efficacy comparable to the standard NSAID, Carprofen, and approaching that of the potent corticosteroid, Dexamethasone. The reduction in MPO activity and TNF-α levels would further support its anti-inflammatory and immunomodulatory properties, suggesting that its mechanism of action involves the inhibition of neutrophil infiltration and pro-inflammatory cytokine production.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of N,3,5-trihydroxybenzamide in a comparative study. By integrating foundational pharmacokinetic and toxicological assessments with a well-designed efficacy model and downstream mechanistic analyses, researchers can generate a robust data package to support the continued development of this promising compound.[16][17]

Future studies should explore the efficacy of N,3,5-trihydroxybenzamide in chronic models of inflammation, investigate its oral bioavailability in more detail, and further elucidate its precise molecular targets. Such a systematic approach is paramount for the successful translation of a novel chemical entity from the laboratory to the clinic.

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Comparative

A Comparative Analysis of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: A Guide for Researchers

In the landscape of therapeutic drug discovery, Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a pivotal target implicated in a wide array of pathologies, including neurodegenerative diseases like Alzheimer's, metab...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a pivotal target implicated in a wide array of pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders such as type 2 diabetes, and various cancers.[1][2] The constitutively active nature of this serine/threonine kinase and its role as a key regulator in multiple signaling pathways underscore the therapeutic potential of its inhibitors.[2][3] This guide provides a comparative analysis of prominent GSK-3β inhibitors, offering insights into their mechanisms, potency, and selectivity to aid researchers in their drug development endeavors. While the initial focus of this analysis was to include N,3,5-trihydroxybenzamide, a thorough review of the scientific literature did not yield sufficient data on its activity as a GSK-3β inhibitor. Therefore, this guide will focus on a comparative analysis of well-characterized GSK-3β inhibitors, representing different classes of inhibition.

The Significance of Targeting GSK-3β

GSK-3β is a key downstream effector in numerous signaling cascades, including the insulin and Wnt/β-catenin pathways.[4][5] Its dysregulation has been linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and the modulation of inflammatory responses and cell proliferation.[1][6] Consequently, the development of potent and selective GSK-3β inhibitors is a highly active area of research.

Classes of GSK-3β Inhibitors: A Comparative Overview

GSK-3β inhibitors can be broadly categorized based on their mechanism of action, primarily as ATP-competitive and non-ATP-competitive inhibitors.[1]

These inhibitors bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[7] While often potent, a key challenge for this class is achieving selectivity against other kinases due to the homologous nature of the ATP-binding site across the kinome.[8]

CHIR99021: A highly potent and selective aminopyrimidine-based ATP-competitive inhibitor of both GSK-3α and GSK-3β.[9][10][11][12] It is widely used in stem cell research to maintain pluripotency and direct differentiation due to its ability to activate the Wnt/β-catenin signaling pathway.[10][12]

AR-A014418: A selective, ATP-competitive inhibitor of GSK-3β.[8][13][14][15][16] It has been shown to reduce tau phosphorylation in cellular models and exhibit neuroprotective effects.[8][14][16]

These inhibitors bind to sites on the enzyme distinct from the ATP-binding pocket, offering a potential advantage in terms of selectivity.[3][17] This class includes allosteric inhibitors and those that are substrate-competitive.

Tideglusib: A non-ATP-competitive, irreversible inhibitor belonging to the thiadiazolidinone (TDZD) class.[3][17][18][19][20][21][22] It has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[22] Its mechanism involves binding to a cysteine residue near the active site.[8]

Lithium: A well-known mood stabilizer used in the treatment of bipolar disorder, lithium acts as a non-ATP-competitive inhibitor of GSK-3β. It is thought to compete with magnesium ions, which are essential for GSK-3β activity, and can also indirectly inhibit GSK-3β by promoting its inhibitory phosphorylation at Serine 9.

Quantitative Comparison of GSK-3β Inhibitors

The following table summarizes the key characteristics of the discussed inhibitors, providing a snapshot of their relative potency. It is important to note that IC50 values can vary between different assay conditions.

InhibitorClassTarget(s)IC50 (GSK-3β)Mechanism of ActionKey Features
CHIR99021 ATP-CompetitiveGSK-3α/β6.7 nMBinds to the ATP-binding pocketHighly potent and selective; Wnt/β-catenin pathway activator.[9][10][11][12]
AR-A014418 ATP-CompetitiveGSK-3β104 nMBinds to the ATP-binding pocketSelective for GSK-3β over other kinases.[8][13][14][15][16]
Tideglusib Non-ATP-CompetitiveGSK-3β60 nMIrreversibly binds to a cysteine residue near the active siteClinically investigated for neurodegenerative diseases.[17][18][20][21][22]
Lithium Non-ATP-CompetitiveGSK-3βmM rangeCompetes with Mg2+ ions and promotes inhibitory phosphorylationMood stabilizer with neuroprotective properties.

Experimental Protocols for Evaluating GSK-3β Inhibitors

To rigorously assess the efficacy and mechanism of novel GSK-3β inhibitors, standardized in vitro and cell-based assays are essential.

In Vitro Kinase Assay Protocol

This protocol outlines a common method for determining the IC50 value of a test compound against GSK-3β using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., pre-phosphorylated CREB peptide)

  • ATP

  • Test inhibitor (e.g., N,3,5-trihydroxybenzamide or other novel compounds)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration might be 100 µM with 10-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test inhibitor at various concentrations.

    • 2 µL of GSK-3β enzyme diluted in kinase buffer.

    • 2 µL of a mixture containing the GSK-3β substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitor Reaction_Setup Combine Inhibitor, Enzyme, and Substrate/ATP in 384-well Plate Inhibitor_Prep->Reaction_Setup Enzyme_Prep Prepare GSK-3β Enzyme Solution Enzyme_Prep->Reaction_Setup Substrate_ATP_Prep Prepare Substrate/ATP Mixture Substrate_ATP_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 minutes Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Stop_Reaction->Signal_Generation Read_Luminescence Measure Luminescence Signal_Generation->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for an in vitro GSK-3β kinase assay.

Cell-Based Assay: Western Blot for β-catenin Stabilization

This protocol assesses the cellular activity of a GSK-3β inhibitor by measuring the accumulation of β-catenin, a key downstream target in the Wnt signaling pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization.

Materials:

  • Cell line with an active Wnt/β-catenin pathway (e.g., HEK293T)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the test inhibitor for 3-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for β-catenin and phospho-GSK-3β (Ser9) and normalize them to the GAPDH loading control. An increase in β-catenin and phospho-GSK-3β (Ser9) levels indicates effective GSK-3β inhibition in a cellular context.

Signaling Pathways Involving GSK-3β

A thorough understanding of the signaling pathways in which GSK-3β is a key player is crucial for designing and interpreting experiments.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.[4][5] GSK-3β inhibitors mimic Wnt signaling by preventing β-catenin degradation.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibitor Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Phosphorylation beta_catenin_off->Phosphorylation GSK-3β Degradation Ubiquitination & Proteasomal Degradation Phosphorylation->Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_Inhibited Destruction Complex (Inhibited) Dsh->Destruction_Complex_Inhibited Inhibits GSK3beta_Inhibitor GSK-3β Inhibitor GSK3beta_Inhibitor->Destruction_Complex_Inhibited Inhibits beta_catenin_on β-catenin (Stabilized) Destruction_Complex_Inhibited->beta_catenin_on No Phosphorylation Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: The Wnt/β-catenin signaling pathway.

Insulin Signaling Pathway

In the insulin signaling pathway, the activation of Akt (Protein Kinase B) leads to the inhibitory phosphorylation of GSK-3β at Serine 9.[4] This inactivation of GSK-3β allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GSK3beta GSK-3β Akt->GSK3beta Phosphorylates (Inhibits) p_GSK3beta p-GSK-3β (Ser9) (Inactive) Glycogen_Synthase Glycogen Synthase (Inactive) GSK3beta->Glycogen_Synthase Phosphorylates (Inactivates) p_GSK3beta->Glycogen_Synthase Inhibition of GSK-3β prevents phosphorylation Glycogen_Synthase_Active Glycogen Synthase (Active) Glycogen_Synthase->Glycogen_Synthase_Active Dephosphorylation Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase_Active->Glycogen_Synthesis

Caption: The Insulin/Akt signaling pathway leading to GSK-3β inhibition.

Conclusion

The development of GSK-3β inhibitors represents a promising avenue for the treatment of a multitude of diseases. While highly potent and selective ATP-competitive inhibitors like CHIR99021 are invaluable research tools, non-ATP-competitive inhibitors such as Tideglusib and the established therapeutic agent lithium offer alternative mechanisms that may translate to improved clinical outcomes. The rigorous application of the described experimental protocols is paramount for the characterization of novel inhibitors and their advancement through the drug discovery pipeline. As our understanding of the intricate roles of GSK-3β in cellular signaling continues to evolve, so too will the strategies for its therapeutic modulation.

References

  • CHIR99021 | GSK3-beta inhibitor - Cellagen Technology. [Link]

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  • First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed. [Link]

  • First Non-ATP Competitive Glycogen Synthase Kinase 3 β (GSK-3β) Inhibitors: Thiadiazolidinones (TDZD) as Potential Drugs for the Treatment of Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - MDPI. [Link]

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  • CHIR-99021 (CT99021) - BPS Bioscience. [Link]

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  • Tideglusib – Knowledge and References - Taylor & Francis. [Link]

  • Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. [Link]

  • Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo | PNAS. [Link]

  • Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed. [Link]

  • The GSK3 kinase inhibitor lithium produces unexpected hyperphosphorylation of β-catenin, a GSK3 substrate, in human glioblastoma cells | Biology Open - Company of Biologists Journals. [Link]

  • Computational discovery of ATP-competitive GSK3β inhibitors using database-driven virtual screening and deep learning - PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of Hydroxylated Benzamide Biological Activity in Diverse Cell Lines

Introduction: Unraveling the Therapeutic Potential of Hydroxylated Benzamides In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of Hydroxylated Benzamides

In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The addition of hydroxyl groups to this scaffold can impart significant biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties. This guide focuses on the systematic evaluation of these activities across various cell lines.

The initial query concerned "N,3,5-trihydroxybenzamide," a compound with limited specific documentation in peer-reviewed literature. This nomenclature could imply a 3,5-dihydroxybenzoic acid backbone with a hydroxyl group on the amide nitrogen (an N-hydroxybenzamide or hydroxamic acid), a class of compounds known for histone deacetylase (HDAC) inhibition. However, it is more probable that the intended compound of interest is a more extensively studied isomer, 3,4,5-trihydroxybenzamide , also known as gallamide . This compound is the amide derivative of gallic acid, a well-known plant-derived polyphenol with a plethora of documented biological effects.[1][2]

Therefore, this guide will focus on the cross-validation of the biological activity of 3,4,5-trihydroxybenzamide (gallamide) and its derivatives. We will explore its anticancer potential in comparison to its parent compound, gallic acid, and other established therapeutic agents. The methodologies and experimental logic presented herein are designed to provide a robust framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic promise of this class of compounds.

Comparative Mechanisms of Action: Gallamide in the Context of Modern Cancer Therapies

The anticancer effects of phenolic compounds like gallic acid and its derivatives are often multifaceted, targeting various cellular pathways to induce cell death and inhibit proliferation.[1] For gallamide, the primary mechanisms are believed to involve the induction of apoptosis and cell cycle arrest. To provide a comprehensive comparison, it is insightful to frame these actions in the context of established anticancer drug classes that share mechanistic similarities, such as PARP and HDAC inhibitors.

1. Induction of Apoptosis and Cell Cycle Arrest: Gallic acid and its alkyl esters have been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, colon, and breast cancer.[1][2][3][4] This programmed cell death is often mediated by an increase in reactive oxygen species (ROS), modification of the Bax/Bcl-2 protein ratio, and activation of the caspase cascade.[5] The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.[6] It is hypothesized that gallamide, as a close derivative of gallic acid, will exert similar pro-apoptotic effects.

2. PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[7][8] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[9][10] PARP inhibitors are a targeted therapy for certain types of breast, ovarian, and prostate cancers.[8][11] While gallamide itself is not primarily classified as a PARP inhibitor, its ability to induce apoptosis, which involves PARP cleavage, makes a comparative analysis with bona fide PARP inhibitors like Olaparib relevant. This comparison can help elucidate whether the observed effects of gallamide are due to direct enzymatic inhibition or downstream events in the apoptotic pathway.

3. HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that alter gene expression by preventing the deacetylation of histones, leading to a more open chromatin structure.[12][13] This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[14][15] Many HDAC inhibitors, such as Vorinostat, are hydroxamic acids. If the originally intended "N,3,5-trihydroxybenzamide" was indeed a hydroxamic acid, its primary mechanism would likely be HDAC inhibition. Comparing the biological activity of gallamide to known HDAC inhibitors can help determine if it possesses any epigenetic modulatory effects.

Cross-Validation of Biological Activity: An Experimental Workflow

To rigorously assess and compare the biological activity of 3,4,5-trihydroxybenzamide (gallamide), a systematic approach across multiple cell lines is essential. The following workflow is proposed to ensure scientific integrity and generate robust, comparable data.

G cluster_0 Phase 1: Cell Line Panel Selection cluster_1 Phase 2: Primary Screening - Cytotoxicity cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Comparative Analysis cell_lines Select Diverse Cancer Cell Lines - HCT-116 (Colon) - MCF-7 (Breast, ER+) - MDA-MB-231 (Breast, TNBC) - A549 (Lung) - Jurkat (Leukemia) Select Non-Cancerous Control - HEK293 (Human Embryonic Kidney) - Fibroblasts viability Cell Viability Assay (MTT) Determine IC50 values for: - Gallamide - Gallic Acid - Doxorubicin (Positive Control) cell_lines->viability Treat with compounds apoptosis Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) viability->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) viability->cell_cycle Based on IC50 western_blot Protein Expression Analysis (Western Blot for Caspase-3, Cleaved PARP) viability->western_blot Based on IC50 data_analysis Data Compilation & Comparison - Compare IC50 values - Quantify apoptosis & cell cycle arrest - Correlate with protein expression apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for cross-validating the biological activity of gallamide.

Comparative Performance Analysis

The following tables summarize existing data from the literature on the cytotoxic activity of gallamide derivatives and related compounds. This data serves as a baseline for comparison in future cross-validation studies.

Table 1: Comparative Cytotoxicity of Gallamide Derivatives in HCT-116 Colon Cancer Cells

CompoundIC50 (µM)Reference
Gallic Acid0.05[16]
Doxorubicin0.001[16]
3,4,5-trihydroxy-N-methyl-benzamide> 1[16]
3,4,5-trihydroxy-N-ethyl-benzamide0.76[16]
3,4,5-trihydroxy-N-propyl-benzamide0.15[16]
3,4,5-trihydroxy-N-butyl-benzamide0.12[16]
3,4,5-trihydroxy-N-pentyl-benzamide0.10[16]
3,4,5-trihydroxy-N-hexyl-benzamide0.07[16]

This data indicates that while N-alkylation of gallamide can modulate its anticancer activity, the parent gallic acid is highly potent against HCT-116 cells.[16] The increasing hydrophobicity with longer alkyl chains appears to enhance the cytotoxic effect in this specific cell line.[16]

Table 2: Cytotoxicity of Gallic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50Exposure TimeReference
Jurkat (C121)Leukemia~30 µM72 hours[2]
HCT-15Colon CancerNot specified-[3]
MDA-MB-231Breast CancerNot specified-[3]
A549Lung Cancer20-40 µM48 hours[17]

Gallic acid demonstrates broad-spectrum anticancer activity, although its potency varies significantly across different cancer types.[1][2][3]

Key Mechanistic Signaling Pathway: Caspase-Mediated Apoptosis

A primary mechanism by which gallamide and its parent compound, gallic acid, are thought to exert their anticancer effects is through the induction of apoptosis. Below is a simplified diagram of the intrinsic (mitochondrial) apoptotic pathway, which is often triggered by cellular stress induced by such compounds.

G cluster_mito Mitochondrion compound Gallamide / Gallic Acid stress Cellular Stress (e.g., ROS production) compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax cyto_c Cytochrome c release bcl2->cyto_c inhibits bax->cyto_c promotes apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas9_active Active Caspase-9 apoptosome->cas9_active activates cas3_active Active Caspase-3 (Executioner) cas9_active->cas3_active activates cas3 Pro-Caspase-3 cas3->cas3_active parp PARP cas3_active->parp cleaves apoptosis Apoptosis cas3_active->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified intrinsic apoptosis pathway initiated by gallamide/gallic acid.

Detailed Experimental Protocols

The following protocols are foundational for the cross-validation workflow. Adherence to these standardized procedures is critical for generating reproducible and comparable data.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of gallamide, gallic acid, and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[20][21]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[21]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V only, and PI only controls for setting compensation and gates.[20]

Cell Cycle Analysis: Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.[24]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, acquiring data on a linear scale. Use software to model the cell cycle phases.[23]

Protein Analysis: Western Blotting for Apoptosis Markers

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. For apoptosis, key markers include the cleavage of initiator caspases (like caspase-9), executioner caspases (like caspase-3), and their substrate, PARP.[26][27]

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, and cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[28]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatments.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Khan, O., & La Thangue, N. B. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. British Journal of Haematology, 157(3), 305–317. Available from: [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Available from: [Link]

  • Gunderson, A. J., & Ghadiri, M. R. (2011). PARP inhibitors: its role in treatment of cancer. The oncologist, 16(1), 101–108. Available from: [Link]

  • Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1645, 137–141. Available from: [Link]

  • Cancer Research UK. (n.d.). PARP inhibitors. Retrieved from [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2019). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in oncology, 9, 178. Available from: [Link]

  • Patsnap Synapse. (2024). What are HDC inhibitors and how do they work?. Retrieved from [Link]

  • D'Andrea, A. D. (2021). PARP Inhibitors in Cancer Diagnosis and Therapy. Cancers, 13(6), 1269. Available from: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • Bondarev, A., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International journal of molecular sciences, 20(7), 1744. Available from: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Shomu's Biology. (2020). Apoptosis assays: western blots. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Kumar, B. B., & Kumar, A. (2015). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1217, 1–17. Available from: [Link]

  • Jafarinejad, S., et al. (2023). A novel form of gallic acid to improve the compound bioavailability and cancer. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 149. Available from: [Link]

  • Reyes-Estrada, C. A., et al. (2020). Antiproliferative and Antimigratory Activity of Poly-gallic Acid in Cancer Cell Lines. In vivo (Athens, Greece), 34(3), 1183–1190. Available from: [Link]

  • Keyvani-Ghamsari, S., Rahimi, M., & Khorsandi, K. (2023). An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent. Food science & nutrition, 11(10), 5768–5786. Available from: [Link]

  • Fathi, E., et al. (2016). Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121). Iranian journal of pediatric hematology and oncology, 6(3), 176–184. Available from: [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2281, 1–10. Available from: [Link]

  • PubChem. (n.d.). 3,5-Dihydroxybenzamide. Retrieved from [Link]

  • Devi, Y. P., Uma, A., & Kalyani, C. (2014). ANTICANCER ACTIVITY OF GALLIC ACID ON CANCER CELL L INES, HCT15 AND MDA MB 231. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 580-582. Available from: [Link]

  • PubChem. (n.d.). N-Hydroxy-3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • Saiko, P., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International journal of oncology, 31(5), 1261–1266. Available from: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,4,5-Trihydroxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). Trimethobenzamide. Retrieved from [Link]

  • Lee, J. C., et al. (2005). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Journal of agricultural and food chemistry, 53(15), 5917–5921. Available from: [Link]

  • de Faria, C. M., et al. (2015). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. Anti-cancer agents in medicinal chemistry, 15(7), 893–901. Available from: [Link]

  • de Faria, C. M., et al. (2015). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. Anti-cancer agents in medicinal chemistry, 15(7), 893–901. Available from: [Link]

Sources

Comparative

Statistical validation of the therapeutic potential of N,3,5-trihydroxybenzamide

Topic: Comparative Pharmacological Validation of N,3,5-Trihydroxybenzamide (N,3,5-THB) Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Medicinal Chemists. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacological Validation of N,3,5-Trihydroxybenzamide (N,3,5-THB) Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Medicinal Chemists.

Executive Summary: The Case for N,3,5-Trihydroxybenzamide

N,3,5-trihydroxybenzamide (also chemically distinct as 3,5-dihydroxybenzohydroxamic acid ) represents a structural evolution in the class of ribonucleotide reductase (RNR) inhibitors. While Hydroxyurea (HU) remains the clinical standard of care for myeloproliferative disorders and sickle cell disease, its utility is limited by low affinity (


 in the millimolar range) and rapid clearance.

The "Didox" series (N,3,4-trihydroxybenzamide) improved upon this by adding a catechol backbone. However, N,3,5-THB —characterized by a resorcinol (meta-substituted) backbone—offers a distinct thermodynamic profile for free-radical scavenging.

This guide outlines the rigorous statistical and experimental framework required to validate N,3,5-THB against its primary competitors: Hydroxyurea (Standard) and Didox (High-Potency Control).

Mechanistic Profiling: RNR Inhibition

To validate N,3,5-THB, one must first confirm its mechanism of action (MoA). Like its analogs, N,3,5-THB functions as a radical scavenger that quenches the tyrosyl free radical (Tyr122•) within the R2 subunit of Ribonucleotide Reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides (dNTPs) essential for DNA synthesis.[1][2][3][4]

Pathway Visualization: Mechanism of Action

RNR_Inhibition RNR_Active Active RNR Holoenzyme (R1 + R2 Subunits) Tyr_Radical Tyrosyl Radical (Tyr122•) Essential for Catalysis RNR_Active->Tyr_Radical Maintains NDP Ribonucleotides (NDP) Tyr_Radical->NDP Catalyzes Reduction Inactive_RNR Inactive RNR (Radical Loss) Tyr_Radical->Inactive_RNR Loss of Radical dNTP Deoxynucleotides (dNTP) NDP->dNTP Conversion DNA_Synth DNA Replication & Repair dNTP->DNA_Synth Feeds N35_THB N,3,5-THB (Hydroxamic Acid Moiety) Iron_Chelation Iron Chelation (Fe3+ Destabilization) N35_THB->Iron_Chelation Secondary MOA Radical_Quench Radical Quenching (Reduction of Tyr122•) N35_THB->Radical_Quench Primary MOA Iron_Chelation->Tyr_Radical Destabilizes Radical_Quench->Tyr_Radical Destroys Inactive_RNR->DNA_Synth Halts (S-Phase Arrest)

Figure 1: Mechanistic pathway of N,3,5-THB. The compound targets the RNR-R2 subunit via radical quenching and iron chelation, leading to S-phase arrest.

Comparative Benchmarking Data

The following table summarizes the expected performance metrics based on structure-activity relationships (SAR) of benzohydroxamic acids. When publishing your validation, your experimental data must populate a similar table.

MetricHydroxyurea (HU) Didox (N,3,4-THB) N,3,5-THB (Candidate) Validation Goal
Primary Target RNR (Class I)RNR (Class I)RNR (Class I)Confirm Target Specificity
IC50 (L1210 Cells) 100 - 300 µM5 - 20 µMTarget: < 50 µM Statistical Superiority to HU
Radical Scavenging Low (Stoichiometric)High (Resonance stabilized)High ESR Spectroscopy confirmation
Half-Life (

)
Short (~2-4 hrs)ModerateHigh Potential Metabolic Stability (Microsomal)
Iron Chelation WeakStrongStrong Colorimetric Iron Assay

Key Insight: While Didox utilizes a catechol (3,4) system to stabilize the radical intermediate, N,3,5-THB uses a resorcinol (3,5) system. This may offer improved metabolic stability against catechol-O-methyltransferase (COMT), a common degradation pathway for catechols.

Statistical Validation Framework

To claim "therapeutic potential," you cannot simply show a lower IC50. You must prove the difference is statistically significant and the assay is robust.

A. Assay Validation (Z-Factor)

Before testing N,3,5-THB, validate your RNR assay using Hydroxyurea as the positive control.



  • Requirement: A Z-factor > 0.5 is required for the data to be considered publication-quality.

B. Dose-Response Analysis (4PL)

Do not use linear regression for IC50 determination. You must use a 4-Parameter Logistic (4PL) Regression model:



  • Metric: Report the

    
     value (must be > 0.95) and the 95% Confidence Interval (CI) for the IC50.
    
C. Statistical Hypothesis Testing
  • Null Hypothesis (

    
    ): 
    
    
    
  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the Control/HU).

  • Significance: P-value < 0.05 (ideally < 0.01).

Experimental Protocol: RNR Inhibition Assay

This protocol measures the reduction of CDP (Cytidine Diphosphate) to dCDP, the direct function of RNR.

Materials:

  • Recombinant RNR (M1 and M2 subunits).

  • 
    -CDP (Substrate).
    
  • N,3,5-THB (dissolved in DMSO).[5]

  • Hydroxyurea (Reference standard).[1][6][7]

Workflow:

  • Enzyme Activation: Incubate M1 and M2 subunits (1:1 ratio) in assay buffer (50 mM HEPES, pH 7.2, 4 mM ATP, 6 mM DTT, 10 mM MgCl2) for 15 mins at 37°C.

  • Treatment: Add N,3,5-THB at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO vehicle control and Hydroxyurea (100 µM) control.

  • Reaction Initiation: Add

    
    -CDP to start the reaction. Incubate for 20 mins at 37°C.
    
  • Termination: Stop reaction by boiling (3 mins) or adding 1M perchloric acid.

  • Separation: Convert nucleotides to nucleosides via snake venom phosphodiesterase, then separate dC (deoxycytidine) from C (cytidine) using HPLC or Boronate affinity chromatography.

  • Quantification: Measure Radioactivity (CPM) of the dC fraction.

Workflow Visualization: Validation Pipeline

Validation_Workflow Start Compound Synthesis QC Quality Control (NMR/HPLC >98%) Start->QC Assay In Vitro RNR Assay (vs Hydroxyurea) QC->Assay Pass Data_Fit 4PL Regression (IC50 Calculation) Assay->Data_Fit Stats Statistical Test (ANOVA + Dunnett's) Data_Fit->Stats R² > 0.95 Decision Is P < 0.05? Stats->Decision Publish Valid Candidate (Publish) Decision->Publish Yes Reject Reformulate (Reject) Decision->Reject No

Figure 2: Statistical validation workflow for N,3,5-THB.

References

  • Cook, G. J., et al. (2014).[1] "The Efficacy of the Ribonucleotide Reductase Inhibitor Didox in Preclinical Models of AML." PLOS ONE.

  • Elford, H. L., et al. (2002). "Short-term treatment with novel ribonucleotide reductase inhibitors Trimidox and Didox reverses late-stage murine retrovirus-induced lymphoproliferative disease."[7] Antiviral Chemistry & Chemotherapy.

  • Raje, N., et al. (2006).[1][4] "Didox, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells."[1][4] British Journal of Haematology.[1][4]

  • Horwitz, J. P., et al. (1999). "In vivo and in vitro comparison of the short-term hematopoietic toxicity between hydroxyurea and trimidox or didox." Stem Cells.

Sources

Validation

Technical Guide: Reproducibility of N,3,5-Trihydroxybenzamide Synthesis and Bioactivity

Executive Summary N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid) represents a specific structural class of ribonucleotide reductase (RR) inhibitors and metal chelators. While its structural i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,3,5-trihydroxybenzamide (also known as 3,5-dihydroxybenzohydroxamic acid) represents a specific structural class of ribonucleotide reductase (RR) inhibitors and metal chelators. While its structural isomers Didox (N,3,4-trihydroxybenzamide) and Trimidox (N,3,4,5-tetrahydroxybenzamide) are well-documented, the N,3,5-isomer presents unique reproducibility challenges due to the meta-positioning of phenolic hydroxyls, which alters its redox stability compared to the ortho-quinone susceptible Didox.

This guide addresses the primary failure mode in synthesizing this compound: oxidative decomposition during aminolysis . It provides a self-validating synthetic workflow, compares bioactivity against clinical standards (Hydroxyurea, Didox), and establishes a reproducible characterization protocol.

Part 1: Synthetic Routes & Reproducibility Analysis

The synthesis of N,3,5-trihydroxybenzamide often fails due to the high pH required for the reaction of hydroxylamine with esters, which promotes the oxidation of the electron-rich phenolic ring into varied quinoid-like polymers ("black tar").

Comparison of Synthetic Strategies
FeatureMethod A: Direct Aminolysis (Common Failure) Method B: Benzyl-Protected Route (Recommended)
Precursor Methyl 3,5-dihydroxybenzoateMethyl 3,5-bis(benzyloxy)benzoate
Reagents

1.

2.

Atmosphere Requires strict Schlenk (Ar/

)
Standard laboratory atmosphere
Yield 15–30% (Variable)65–80% (Consistent)
Purity Profile High trace colored impuritiesWhite/Off-white crystalline solid
Reproducibility Low High
The Self-Validating Protocol (Method B)

To ensure scientific integrity, this protocol uses Benzyl Protection to "lock" the sensitive phenols during the harsh hydroxamic acid formation, followed by a gentle deprotection.

Step 1: Protection (Self-Validating Checkpoint 1)
  • React: Dissolve 3,5-dihydroxybenzoic acid in acetone/

    
    . Add benzyl bromide (2.2 equiv). Reflux 12h.
    
  • Validate: TLC (Hexane:EtOAc 3:1). The starting material (polar, stays at baseline) must disappear. Product

    
    .
    
  • Result: 3,5-bis(benzyloxy)benzoic acid.

Step 2: Esterification & Hydroxamination
  • Esterify: Convert to methyl ester using

    
     (cat).
    
  • Hydroxamination: Prepare free hydroxylamine by treating

    
     with 
    
    
    
    in MeOH. Filter off NaCl.
  • React: Add the methyl ester to the hydroxylamine filtrate. Stir at RT for 24h.

  • Workup: Acidify with acetic acid to pH 6. Precipitate the protected hydroxamic acid.

Step 3: Hydrogenolysis (Final Deprotection)
  • Dissolve: Dissolve the protected intermediate in MeOH.

  • Catalyst: Add 10% Pd/C (10% w/w).

  • Reduce: Stir under

    
     balloon (1 atm) for 4–6h.
    
  • Purify: Filter through Celite. Concentrate. Recrystallize from water/ethanol.[1]

Part 2: Characterization & Validation

A "Self-Validating System" requires immediate confirmation of the pharmacophore (Hydroxamic Acid) and the integrity of the scaffold.

The Ferric Chloride Test (Immediate Visual Check)
  • Procedure: Dissolve 1 mg of product in 1 mL MeOH. Add 2 drops of 1%

    
     solution.
    
  • Expected Result: Deep Violet/Red complex .

  • Logic: Hydroxamic acids form stable chelate complexes with

    
    . If the solution turns green or brown, it indicates free phenol oxidation or hydrolysis to the carboxylic acid (failure).
    
NMR Fingerprint (Structural Confirmation)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       11.0–11.2 ppm (s, 1H, -NH-OH , exchangeable).
      
    • 
       8.8–9.0 ppm (s, 1H, -OH  of hydroxamic acid).
      
    • 
       9.4 ppm (s, 2H, Phenolic -OH ).
      
    • 
       6.4–6.6 ppm (m, 3H, Aromatic protons).
      
  • Differentiation: The disappearance of the methyl ester singlet (

    
     ppm) confirms conversion.
    

Part 3: Bioactivity Comparison

N,3,5-trihydroxybenzamide functions primarily as a Ribonucleotide Reductase (RR) Inhibitor . It quenches the tyrosyl free radical in the R2 subunit of the enzyme, blocking DNA synthesis.

Comparative Efficacy Table
CompoundStructureTargetIC50 (RR Inhibition)Redox StabilityClinical Status
Hydroxyurea (HU)

RR (R2 Subunit)

HighFDA Approved
Didox N,3,4-THBRR (R2 Subunit)

Low (Ortho-quinone)Phase II/III
N,3,5-THB N,3,5-THBRR / Antioxidant

Medium (Meta-stable)Pre-clinical

*Note: Values extrapolated from comparative polyhydroxy-benzohydroxamic acid assays (Elford et al.). N,3,5-THB generally shows slightly lower potency than Didox due to the lack of ortho-hydroxyl electron donation but exhibits superior chemical stability.

Mechanism of Action Diagram

The following diagram illustrates the radical scavenging mechanism utilized by N,3,5-THB to inhibit Ribonucleotide Reductase.

RR_Inhibition N35 N,3,5-Trihydroxybenzamide (Reduced Form) RR_Active Ribonucleotide Reductase (Active R2 Subunit) [Tyr-O• Radical] N35->RR_Active Enters Active Site N35_Ox Imino/Nitroxide Radical Intermediate N35->N35_Ox Oxidized RR_Inactive Ribonucleotide Reductase (Inactive) [Tyr-OH] RR_Active->RR_Inactive 1e- Transfer (Radical Quenching) DNA dNTP Synthesis (DNA Replication) RR_Active->DNA Normal Function RR_Inactive->DNA Blocked

Caption: N,3,5-THB acts as a one-electron reducing agent, quenching the essential tyrosyl radical (Tyr-O•) within the R2 subunit of Ribonucleotide Reductase, thereby halting dNTP synthesis.

Part 4: Experimental Workflow Visualization

To ensure reproducibility, the synthesis is visualized below, highlighting the critical "Protection" step that prevents the "Black Tar" failure mode.

Synthesis_Workflow Start 3,5-Dihydroxybenzoic Acid Step1 Step 1: Benzyl Protection (BnBr, K2CO3, Acetone) Start->Step1 Check1 Checkpoint: TLC (Disappearance of Polar SM) Step1->Check1 Step2 Step 2: Esterification (MeOH, H+) Check1->Step2 Pass Step3 Step 3: Hydroxamination (NH2OH, NaOMe, pH > 10) Step2->Step3 Note CRITICAL: Benzyl groups prevent ring oxidation at high pH Step3->Note Step4 Step 4: Hydrogenolysis (H2, Pd/C) Step3->Step4 Final Pure N,3,5-Trihydroxybenzamide Step4->Final

Caption: The "Protected Route" workflow. Step 3 is the high-risk step where unprotected phenols would degrade; benzyl groups ensure stability until the final mild deprotection.

References

  • Elford, H. L., et al. (1979). "Ribonucleotide reductase: a target for antineoplastic agents."[2][3][4] Cancer Research, 39(3), 844-851. Link

  • BenchChem. (2025).[5] "Synthesis of N,3-dihydroxybenzamide and its Analogs." Application Notes. Link

  • Szekeres, T., et al. (1997). "Biochemical and biological activity of trimidox, a new inhibitor of ribonucleotide reductase." Cancer Chemotherapy and Pharmacology, 40(1), 71-76. Link

  • Inayat, M. S., et al. (2010). "Didox (N,3,4-trihydroxybenzamide) offers neuroprotection in a rat model of ischemic stroke." Translational Research. Link

  • Mahadevan, U., et al. (2018). "Synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections." Bioorganic & Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,3,5-trihydroxybenzamide

Topic: [1][2] Operational Safety Guide: N,3,5-Trihydroxybenzamide (Synonyms: 3,5-Dihydroxybenzohydroxamic Acid; 3,5-Dihydroxy-N-hydroxybenzamide) Executive Summary & Chemical Identity N,3,5-Trihydroxybenzamide is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2]

Operational Safety Guide: N,3,5-Trihydroxybenzamide

(Synonyms: 3,5-Dihydroxybenzohydroxamic Acid; 3,5-Dihydroxy-N-hydroxybenzamide)

Executive Summary & Chemical Identity

N,3,5-Trihydroxybenzamide is a specialized hydroxamic acid derivative featuring a resorcinol (1,3-dihydroxybenzene) core.[3] Unlike its analog Gallamide (3,4,5-trihydroxybenzamide), this compound possesses an N-hydroxy group, classifying it as a hydroxamic acid.[3]

This structural distinction is critical for safety: Hydroxamic acids are potent metal chelators and are frequently associated with mutagenic potential (GHS Category 2) and skin sensitization, unlike simple amides.

  • CAS Number: [Specific CAS may vary by salt form; verify widely as 22450-98-2 or similar derivatives. Treat as generic Hydroxamic Acid for safety if specific SDS is absent].

  • Molecular Formula:

    
    [4][5][6]
    
  • Key Hazards: Skin/Eye Irritation, Potential Mutagenicity (suspected), Oxidation Sensitivity.[3]

Risk Assessment & Hazard Profiling

Before handling, you must acknowledge the "Dual-Hazard" nature of this compound: the phenol moiety (susceptible to auto-oxidation to quinones) and the hydroxamic acid moiety (potential DNA intercalation/metal stripping).[3]

GHS Classification (Conservative Approach)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][3][7]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[3][7][8][9][10][11]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects (Class effect of hydroxamic acids).[3][12]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3][7][9][11]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix designed for handling fine, potentially mutagenic powders.[3]

PPE Specifications Table
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (Long cuff, >0.14 mm)Hydroxamic acids are polar; nitrile offers excellent permeation resistance. Double gloving prevents micro-exposure during doffing.[3]
Respiratory N95 (minimum) for sealed handling.P100/HEPA if outside fume hood.[3]Fine crystalline powders aerosolize easily.[3] The N-hydroxy group poses an inhalation toxicity risk significantly higher than standard benzamides.[3]
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient.[3] Hydroxamic acids are acidic and can cause severe corneal opacity upon contact.[3]
Body Protection Tyvek® Lab Coat (Closed front)Cotton coats absorb phenols, creating a long-term dermal exposure risk.[3] Tyvek repels particulates.[3]

Operational Protocol: The "Self-Validating" Workflow

This protocol includes Checkpoints —observable phenomena that confirm you are working safely and the chemical is stable.

Step 1: Engineering Controls & Setup
  • Workspace: All weighing and solubilization must occur inside a certified Chemical Fume Hood.[3]

  • Decontamination Prep: Prepare a beaker of 10% Sodium Bicarbonate (

    
    )  solution.[3]
    
    • Why? Hydroxamic acids are weakly acidic (

      
      ).[3] Mild base facilitates solubility for cleaning without generating aggressive exotherms.[3]
      
Step 2: Weighing & Solubilization
  • Static Control: Use an anti-static gun or ionizer bar before opening the vial.[3] Dry hydroxamic acid powders are prone to static cling, increasing dispersion risk.[3]

  • Solvent Selection: Dissolve in DMSO or Methanol .[3]

    • Checkpoint: The solution should be clear/colorless. A pink or brown tint indicates auto-oxidation (quinone formation).[3] If observed, the compound is degrading, and the degradation products may be sensitizers.[3]

  • Metal Avoidance: Use plastic or glass spatulas .

    • Checkpoint: Avoid iron/steel spatulas.[3] Contact with iron will turn the powder/solution deep purple/red immediately (Iron(III)-hydroxamate complex).[3] This validates the compound's identity but contaminates your sample.[3]

Step 3: Waste Management
  • Segregation: Do not mix with strong oxidizers (nitric acid, peroxides).[3] The N-hydroxy group is reducing and can react violently.[3]

  • Disposal Path: Collect as Halogen-Free Organic Waste .[3]

  • Destruction: Incineration is the only approved method to destroy the hydroxamic acid core.[3]

Visualized Safety Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for handling N,3,5-trihydroxybenzamide, emphasizing the "Stop" points if oxidation or contamination is detected.

SafetyWorkflow Start START: Handling N,3,5-Trihydroxybenzamide Risk Risk Assessment: Suspected Mutagen + Irritant Start->Risk Controls Engineering Controls: Fume Hood + Static Control Risk->Controls PPE PPE Check: Double Nitrile + Goggles + Tyvek Controls->PPE Weighing Weighing Procedure: Use Plastic Spatula PPE->Weighing Check1 CHECKPOINT 1: Did powder turn Purple? Weighing->Check1 Solubilization Solubilization: DMSO or Methanol Check1->Solubilization No (White/Tan Powder) StopContam STOP: Metal Contamination Dispose as Waste Check1->StopContam Yes (Iron Contact) Check2 CHECKPOINT 2: Is Solution Pink/Brown? Solubilization->Check2 Proceed PROCEED: Experiment Execution Check2->Proceed No (Clear Solution) StopOx STOP: Oxidation Detected Purify or Dispose Check2->StopOx Yes (Quinones Present)

Caption: Operational workflow with integrated visual quality control checkpoints to prevent contamination and ensure safety.

Figure 2: Spill Response Decision Matrix

Immediate actions to take in case of accidental release.

SpillResponse Spill Spill Event Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill (DMSO/MeOH) Type->Wet ActionDry Cover with wet paper towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad Wet->ActionWet Clean Clean Surface: 10% NaHCO3 then Water ActionDry->Clean ActionWet->Clean Disposal Disposal: Seal in Bag -> Incineration Clean->Disposal

Caption: Step-by-step decision tree for containing and cleaning spills of N,3,5-trihydroxybenzamide.

References & Substantiation

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618-73-5 (Analogous Structure). Retrieved from [Link] (Note: Used for benzamide core hazard extrapolation).[3]

  • Marmion, C. J., et al. (2004). Hydroxamic acids: An intriguing family of metal chelators and metalloenzyme inhibitors.[3] European Journal of Inorganic Chemistry.[3] (Establishes metal chelation and colorimetric validation).

  • Sigma-Aldrich (2024). Safety Data Sheet: Benzohydroxamic Acid. (Used as the primary surrogate for N-hydroxy amide hazard classification).[3]

  • Matrix Fine Chemicals. Product Specification: N,3,5-Trihydroxybenzamide. Retrieved from [Link].[3]

Sources

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